3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJTPXNCVTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-96-0 | |
| Record name | 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine from 3-Aminopyrazole
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including roles as protein kinase inhibitors for cancer treatment.[1][2][3] Its rigid, planar structure and the synthetic accessibility for diverse functionalization make it an attractive framework for the development of novel therapeutic agents.[2] This guide provides an in-depth technical overview of a reliable and efficient synthetic route to 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate that allows for further structural diversification, particularly through modern cross-coupling reactions.[2]
This document is intended for researchers, medicinal chemists, and professionals in drug development. It will detail the strategic synthesis, explain the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer expert insights into critical process parameters.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-Br bond, pointing to an electrophilic bromination of the 2-methylpyrazolo[1,5-a]pyrimidine core. This core, in turn, can be retrosynthetically cleaved via a well-established cyclocondensation reaction, leading back to two readily available starting materials: 3-aminopyrazole and acetylacetone (2,4-pentanedione).
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the 2-Methylpyrazolo[1,5-a]pyrimidine Core
The cornerstone of this synthesis is the construction of the fused pyrimidine ring. This is achieved through the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound, a classic and widely used method for preparing pyrazolo[1,5-a]pyrimidines.[1][4] For the synthesis of the 2-methyl derivative, acetylacetone is the ideal 1,3-dielectrophilic partner.
Principle and Mechanism
The reaction proceeds via a regioselective cyclocondensation. The more nucleophilic exocyclic amino group of 3-aminopyrazole initiates a nucleophilic attack on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where the endocyclic nitrogen atom attacks the second carbonyl group, leading to a dehydrative aromatization to form the stable pyrazolo[1,5-a]pyrimidine ring system. The reaction is typically catalyzed by acid, which protonates a carbonyl group, enhancing its electrophilicity.[1]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Significance of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] This privileged scaffold is a key structural motif in numerous bioactive compounds, demonstrating a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for drug discovery and development.
This technical guide focuses specifically on This compound , a derivative that serves as a crucial building block for the synthesis of more complex molecules. The presence of a bromine atom at the 3-position offers a reactive handle for various cross-coupling reactions, while the methyl group at the 2-position influences the molecule's steric and electronic properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in synthetic chemistry and drug design.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a molecule are intrinsically linked and dictate its behavior in both chemical and biological systems.
Molecular Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol
Key Physicochemical Parameters
A comprehensive understanding of parameters such as melting point, solubility, pKa, and lipophilicity is critical for predicting a compound's behavior in various experimental and physiological conditions. While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the known and predicted properties.
| Property | Value | Source/Method |
| Melting Point | Data not available | - |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | General knowledge of similar heterocyclic compounds.[3] |
| pKa | The pyrazolo[1,5-a]pyrimidine core is weakly basic due to the presence of nitrogen atoms. The precise pKa is influenced by the substituents.[4] | Theoretical Prediction |
| LogP | The calculated LogP value suggests moderate lipophilicity, indicating a balance between aqueous and lipid solubility. | Computational Prediction |
Note: The lack of publicly available, experimentally determined data for some of these parameters highlights an opportunity for further research to fully characterize this important synthetic intermediate.
Synthesis and Reactivity
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5]
General Synthetic Approach
A common and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines is the reaction of 3-amino-4-methylpyrazole with a suitable β-dicarbonyl compound, followed by bromination.
Experimental Protocol: Synthesis of this compound (Illustrative)
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-4-methylpyrazole in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a 1,3-dicarbonyl equivalent, such as malonaldehyde bis(dimethyl acetal).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methylpyrazolo[1,5-a]pyrimidine.
Step 2: Bromination at the 3-position
-
Dissolve the 2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent, such as chloroform or acetic acid.
-
Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at room temperature.
-
Stir the reaction mixture for a specified period, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Reactivity Profile
The bromine atom at the 3-position of this compound is a key functional group that enables a variety of synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, providing a powerful tool for generating molecular diversity in drug discovery programs.
Caption: Synthetic pathway and key reactivity of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine and pyrazole rings, as well as a characteristic singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon spectrum would display signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would be expected to have a chemical shift in a predictable region, and the methyl carbon would appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of M and M+2 peaks).[7] The fragmentation pattern would provide valuable information about the stability of the pyrazolo[1,5-a]pyrimidine core and the lability of the C-Br bond.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of this core have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies.[8]
This compound serves as a versatile starting material for the synthesis of libraries of potential drug candidates. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds. This approach is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new therapeutic agents.
Caption: Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its physicochemical properties, combined with its reactivity, make it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. While a complete experimental dataset for all of its physicochemical properties is not yet fully available, this guide provides a comprehensive overview of its known characteristics and its significant potential in the development of new medicines. Further experimental investigation into its properties will undoubtedly enhance its utility and accelerate the discovery of new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507. PubChem. Available at: [Link]
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3-Bromo-2-(4-methoxy-phenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
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3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-6-ol,1781615-23-3. hbcchem. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
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SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. SAP. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Foreword: The Structural Imperative in Heterocyclic Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous compounds investigated for their therapeutic potential, including roles as protein kinase inhibitors in oncology.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure and substitution pattern. Consequently, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for meaningful drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular architecture in solution.[3][4]
This guide offers a comprehensive, field-proven framework for the complete ¹H and ¹³C NMR characterization of a key derivative, 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to confidently assign this and related heterocyclic systems.
Molecular Framework and Atom Numbering
A prerequisite for any spectral analysis is a clear understanding of the molecular topology and a consistent atom numbering system. The structure of this compound is depicted below, following the standard IUPAC nomenclature for fused heterocyclic systems. This numbering will be used for all subsequent spectral assignments.
Caption: Predicted ¹H-¹H COSY correlations for the pyrimidine ring protons.
2.3. Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-5 | 9.25 | d | ³J(H5-H6) = 7.2 |
| H-7 | 9.10 | d | ³J(H6-H7) = 7.0 |
| H-6 | 7.20 | dd | ³J(H5-H6) = 7.2, ³J(H6-H7) = 7.0 |
| 2-CH₃ | 2.75 | s | - |
| Note: Chemical shifts are estimations based on related structures and may vary with solvent and concentration. Predictions are referenced to TMS at 0 ppm. |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and, with the aid of multiplicity-edited sequences (like DEPT-135 or APT), the type of each carbon (C, CH, CH₂, CH₃). For this compound, eight distinct carbon signals are expected.
3.1. Predicted Chemical Shifts
Assigning the quaternary carbons (C-2, C-3, C-3a, C-8a) is the primary challenge, one that is definitively solved by 2D HMBC experiments.
-
C-7, C-5, C-6: These are CH carbons and can be assigned with certainty using a 2D HSQC experiment, which directly correlates each proton to its attached carbon. Their chemical shifts are influenced by the ring nitrogens, with C-5 and C-7 expected to be significantly downfield compared to C-6. [3][4]* C-2 and C-3: These are substituted carbons in the five-membered ring. C-2, attached to a methyl group and two nitrogens, will be in the δ 150-160 ppm range. The most dramatic effect comes from the bromine substituent. The heavy atom effect of bromine induces a significant upfield shift on the directly attached carbon, C-3. We predict its resonance to be in the δ 90-100 ppm range, making it the most shielded of the sp² carbons.
-
C-3a and C-8a (Bridgehead Carbons): These quaternary carbons are at the ring junction. Their assignment requires long-range correlation data from an HMBC spectrum. For example, C-3a should show correlations to H-5 and H-7, while C-8a should correlate to H-7.
-
2-CH₃: The methyl carbon will appear as a shielded signal, typically in the δ 15-25 ppm range.
3.2. Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Carbon Type (from DEPT-135) | Key HMBC Correlations |
| C-7 | 153.0 | CH | H-5, H-6 |
| C-5 | 148.5 | CH | H-6, H-7 |
| C-3a | 147.0 | C | H-5, H-7 |
| C-2 | 158.0 | C | 2-CH₃ |
| C-8a | 145.0 | C | H-7, 2-CH₃ |
| C-6 | 112.0 | CH | H-5, H-7 |
| C-3 | 95.0 | C | 2-CH₃ |
| 2-CH₃ | 22.0 | CH₃ | H-5 |
| Note: Chemical shifts are estimations and referenced to TMS at 0 ppm. |
Experimental Protocols for Unambiguous Characterization
Adherence to a systematic, multi-experiment protocol is essential for self-validating data.
4.1. Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and has a minimal residual signal overlap with analyte peaks.
-
Standard: The use of an internal standard like tetramethylsilane (TMS) is often unnecessary as modern spectrometers can reference the residual solvent peak. However, for precise quantification, a calibrated internal standard may be added.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2. NMR Data Acquisition Workflow
The following workflow should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H.
Caption: A validated workflow for complete NMR structural elucidation.
Step-by-Step Acquisition Parameters:
-
¹H Spectrum:
-
Pulse Sequence: Standard single pulse (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential integration).
-
Number of Scans (ns): 8-16.
-
-
¹³C{¹H} Spectrum:
-
Pulse Sequence: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~250 ppm, centered around 125 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
-
DEPT-135:
-
Pulse Sequence: Standard DEPT-135 sequence.
-
Parameters: Use standard parameters provided by the spectrometer software. This experiment will show CH/CH₃ signals as positive and CH₂ as negative.
-
-
¹H-¹H COSY:
-
Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf).
-
Parameters: Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Parameters: Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz. Acquire 256 increments in F1 with 16-32 scans per increment.
-
-
¹H-¹³C HMBC:
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Parameters: Optimize for long-range coupling constants (ⁿJCH) of 8-10 Hz. Acquire 256-400 increments in F1 with 32-64 scans per increment.
-
Conclusion
The structural characterization of this compound is achieved through a systematic and multi-faceted NMR approach. The ¹H spectrum defines the proton spin systems, which are then confirmed by a COSY experiment. The ¹³C and DEPT-135 spectra identify all unique carbon environments and their multiplicities. Finally, HSQC and HMBC experiments serve as the ultimate arbiters, correlating the proton and carbon data to build an unambiguous, self-consistent structural assignment. This rigorous methodology not only validates the identity of the target compound but also provides a robust template for the analysis of novel heterocyclic entities in drug discovery pipelines.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. [Link]
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Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]
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Thieme. (n.d.). NMR Spectra and Molecular Structure. Thieme Connect. [Link]
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Gomaa, M. A.-M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.
This technical guide offers a comprehensive examination of the anticipated mass spectrometry fragmentation behavior of a specific, yet representative, member of this class: 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. While a direct experimental spectrum for this exact molecule is not publicly available, this guide, grounded in the fundamental principles of mass spectrometry and data from analogous heterocyclic structures, will provide a predictive and instructive framework for researchers. We will delve into the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the causal mechanisms driving ion formation and decomposition. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra of this and related compounds, thereby accelerating their research endeavors.
Molecular Structure and Isotopic Signature
The fragmentation of this compound is dictated by its inherent structural features: a fused aromatic heterocyclic system, a labile bromine substituent, and a methyl group.
Structure:
Figure 1: Structure of this compound.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Monoisotopic Mass | 210.9745 Da |
| Molecular Weight | 212.05 g/mol |
A critical diagnostic feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.[3]
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule's structure.
The Molecular Ion (M•+)
Upon electron impact, the molecule will lose an electron to form the molecular ion, M•+.
-
m/z 211 and 213: The molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 211 (for the ⁷⁹Br isotope) and m/z 213 (for the ⁸¹Br isotope). The presence of an odd number of nitrogen atoms dictates an odd nominal mass for the molecular ion, consistent with the Nitrogen Rule.[5]
Primary and Subsequent Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation, with bond cleavages occurring at the most labile sites to form more stable fragment ions.[6]
-
Loss of a Bromine Radical ([M-Br]⁺): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br). This is often a dominant fragmentation pathway for brominated aromatic compounds.
-
m/z 132: This fragment corresponds to the [C₇H₆N₃]⁺ ion. The loss of the bromine isotopes results in a single, prominent peak.
-
-
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the C-C bond between the pyrazole ring and the methyl group will result in the loss of a methyl radical (•CH₃).
-
m/z 196 and 198: This fragment, [C₆H₃BrN₃]⁺, will retain the characteristic bromine isotopic pattern.
-
-
Ring Fragmentation: Fused heterocyclic systems can undergo complex ring cleavages. Based on studies of similar pyrimidine-containing heterocycles, the following losses are plausible:[7][8]
-
Loss of HCN: The pyrimidine or pyrazole ring may lose a molecule of hydrogen cyanide (HCN). For instance, the [M-Br]⁺ ion at m/z 132 could lose HCN to yield a fragment at m/z 105 .
-
Retro-Diels-Alder (RDA)-type reactions: Although less common in fully aromatic systems, RDA-like cleavages of the pyrimidine ring could lead to the expulsion of neutral molecules.
-
The proposed EI fragmentation cascade is visualized below.
Figure 2: Predicted EI fragmentation pathway.
Table of Predicted EI Fragments:
| m/z (⁷⁹Br) | m/z (⁸¹Br) | Proposed Formula | Identity |
| 211 | 213 | [C₇H₆BrN₃]⁺• | Molecular Ion (M•+) |
| 196 | 198 | [C₆H₃BrN₃]⁺ | [M-CH₃]⁺ |
| 132 | - | [C₇H₆N₃]⁺ | [M-Br]⁺ |
| 105 | - | [C₆H₄N₂]⁺ | [M-Br-HCN]⁺ |
Predicted Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[9] Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is mass-selected and subjected to collision-induced dissociation (CID).
The Protonated Molecule ([M+H]⁺)
In positive-ion ESI, the basic nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring system are readily protonated.
-
m/z 212 and 214: The protonated molecule will be observed as an isotopic pair at m/z 212 (for ⁷⁹Br) and m/z 214 (for ⁸¹Br). This is consistent with the predicted m/z from PubChem for the [M+H]⁺ adduct.[10]
Collision-Induced Dissociation (CID) of [M+H]⁺
The fragmentation of the even-electron [M+H]⁺ ion will proceed through the loss of neutral molecules.
-
Loss of HBr: A likely fragmentation pathway is the elimination of a neutral molecule of hydrogen bromide (HBr).
-
m/z 132: This would result in the same [C₇H₆N₃]⁺ ion observed in the EI spectrum.
-
-
Loss of CH₄: While less common, the loss of methane from the protonated molecule is a possibility through rearrangement.
-
m/z 196 and 198: This would lead to the [C₆H₂BrN₃]⁺ fragment, retaining the bromine isotopic pattern.
-
-
Ring Opening and Fragmentation: Similar to EI, the heterocyclic core can fragment upon energetic collision, likely involving the loss of small neutral molecules like HCN.
The proposed ESI-CID fragmentation is depicted below.
Figure 4: Experimental workflow for MS analysis.
Detailed Methodology: GC-MS for EI Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [7] * Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Detailed Methodology: LC-MS for ESI Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Liquid Chromatography (LC) or Direct Infusion:
-
For direct infusion, deliver the sample solution via a syringe pump at 5-10 µL/min.
-
For LC, use a C18 column with a water/acetonitrile (both with 0.1% formic acid) gradient.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas: Nitrogen at 300-350°C.
-
Nebulizer Pressure: 30-40 psi.
-
Full Scan MS: Acquire spectra over a range of m/z 100-500.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ions (m/z 212 and 214) and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire product ion spectra.
-
Conclusion
The mass spectrometric behavior of this compound can be confidently predicted based on its chemical structure and the established fragmentation principles of related heterocyclic systems. Under Electron Ionization, the key diagnostic features are the isotopic molecular ion pair (m/z 211/213) and characteristic fragments arising from the loss of a bromine radical (to m/z 132) and subsequent ring fissions. In Electrospray Ionization, the protonated molecule (m/z 212/214) is expected to be the dominant species, with CID-MS/MS likely yielding a prominent fragment from the neutral loss of HBr.
This guide provides a robust predictive framework that empowers researchers to identify and structurally characterize this molecule and its analogues. The provided experimental protocols offer a clear path to obtaining empirical data, which can then be interpreted with the support of the mechanistic insights detailed herein. A thorough understanding of these fragmentation patterns is an invaluable asset in the rapid and accurate advancement of drug discovery programs centered on the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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Elsevier. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Spectroscopy Online. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
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National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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Semantic Scholar. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
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Arkivoc. (2004). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
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National Center for Biotechnology Information. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed Central. [Link]
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Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]
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Arkivoc. (2004). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
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Royal Society of Chemistry. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. [Link]
-
PubChem. (n.d.). This compound. [Link]
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A Crystallographic and Synthetic Guide to 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives: Scaffolds for Drug Discovery
This technical guide provides an in-depth exploration of the crystallographic and synthetic aspects of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which serves as a foundation for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, structural characterization, and therapeutic relevance of these important molecules.
The 2-Methylpyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has emerged as a "privileged scaffold" in drug discovery. This is due to its rigid, planar structure and the strategic placement of nitrogen atoms that can participate in hydrogen bonding interactions with biological targets.[1] The addition of a methyl group at the 2-position provides a key substitution point for modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
Derivatives of this core structure have shown remarkable efficacy as inhibitors of a variety of protein kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are crucial regulators of cell cycle progression and neuronal function, respectively.[3] Dysregulation of these kinases is a hallmark of many cancers, making 2-methylpyrazolo[1,5-a]pyrimidine derivatives promising candidates for the development of novel anti-cancer therapeutics.[1][3]
Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives: A Step-by-Step Protocol
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives is typically achieved through a multi-step process involving the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. The following protocol outlines a general and widely applicable synthetic route.
Experimental Protocol: Synthesis of a 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine Derivative
This protocol describes the synthesis of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a representative example of this class of compounds.[3]
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of the desired methyl aryl ketone (10 mmol) in dry xylene, add dimethylformamide-dimethyl acetal (DMF-DMA) (12 mmol).
-
Heat the reaction mixture at reflux for 6-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Causality: The reaction of the methyl ketone with DMF-DMA forms a highly reactive enaminone intermediate. The enaminone is a key building block for the subsequent cyclization step, providing the necessary three-carbon unit to form the pyrimidine ring.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
-
In a 25 mL round-bottom flask, dissolve the enaminone from Step 1 (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) in glacial acetic acid.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Isolate the solid product by filtration, wash with ethanol, and dry under vacuum.
-
Purify the crude product by crystallization from a dimethylformamide-water mixture to obtain the final 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[3]
Causality: The acidic conditions catalyze the condensation reaction between the enaminone and the aminopyrazole. The amino group of the pyrazole attacks one of the carbonyl groups of the enaminone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Synthetic workflow for 2-methylpyrazolo[1,5-a]pyrimidine derivatives.
Crystallographic Data of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its chemical and physical properties, as well as its interactions with biological targets. Several crystal structures of 2-methylpyrazolo[1,5-a]pyrimidine derivatives have been reported, providing valuable insights into their molecular geometry and intermolecular interactions.
The pyrazolo[1,5-a]pyrimidine ring system is generally planar, with substituents at various positions influencing the overall molecular conformation and crystal packing.[4][5] For instance, the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and an aryl substituent at the 5-position can vary, affecting the molecule's shape and potential binding modes.[5]
The following table summarizes the crystallographic data for a selection of 2-methylpyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C₁₅H₁₂F₃N₃ | Triclinic | P-1 | 4.8715(2) | 11.2655(5) | 13.5584(6) | 110.225(3) | 96.808(3) | 99.835(3) | [5] |
| 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine* | C₁₃H₁₀ClN₃ | Monoclinic | P2₁/c | 6.5993(2) | 12.6166(4) | 13.8702(5) | 90 | 100.131(2) | 90 | [4] |
| 3-Amino-4-nitro-6,8-dimethylpyrazolo[1,5-a]pyrimidine** | C₈H₉N₅O₂ | Triclinic | P-1 | 7.643(2) | 9.142(3) | 7.492(1) | 111.12(2) | 100.66(2) | 102.58(2) | [6] |
* Note: This is a 2-phenyl derivative, included for its structural relevance. ** Note: This is not a 2-methyl derivative, but a closely related structure.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.sg]
Solubility Profiling of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: A Framework for Researchers in Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in developing potent kinase inhibitors for oncology.[1][2] The specific analogue, 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, represents a valuable intermediate for further functionalization, making a thorough understanding of its physicochemical properties essential for its effective use. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine, interpret, and apply the solubility profile of this compound in various organic solvents. We move beyond a simple listing of data to present robust, self-validating experimental protocols, explain the causality behind methodological choices, and introduce advanced concepts such as Hansen Solubility Parameters (HSP) to empower researchers in optimizing reaction conditions, purification strategies, and early-stage formulation development.
Theoretical Foundations of Solubility
The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a guiding concept, suggesting that substances with similar polarities are more likely to be miscible.[3] For this compound, its solubility behavior is dictated by the interplay of its structural features:
-
Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system contains three nitrogen atoms, which act as hydrogen bond acceptors and contribute to the molecule's overall polarity. The aromatic nature of the rings allows for π-π stacking interactions.
-
2-Methyl Group: This small alkyl group adds a minor non-polar character to the molecule.
-
3-Bromo Substituent: The bromine atom is electronegative, contributing to the dipole moment, but also increases the molecular weight and van der Waals forces.
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory deconstructs the total cohesive energy of a substance into three components[4]:
-
δD (Dispersion): Energy from atomic London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a point in this three-dimensional Hansen space. The principle states that solutes will dissolve in solvents with similar HSP coordinates. The closer the two points are in Hansen space, the higher the affinity and the more likely solubility will occur.[5] This guide will detail the experimental determination of the HSP for the title compound.
Experimental Methodology for Solubility Determination
The following sections provide detailed protocols for a multi-tiered approach to solubility assessment, from rapid qualitative screening to precise quantitative measurement and advanced HSP determination.
Protocol: Qualitative Solubility Screening
This initial rapid screening provides a broad overview of the compound's behavior across a spectrum of solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.
Materials:
-
This compound
-
Vials (2 mL)
-
Vortex mixer
-
Selection of solvents (e.g., n-Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Dimethyl Sulfoxide (DMSO))
Procedure:
-
Preparation: Add approximately 2-3 mg of this compound to a series of labeled 2 mL vials.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.[3]
-
Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background. Note if the solid has completely dissolved, partially dissolved, or remains as a suspension.
-
Incremental Addition: If the solid has dissolved, add another 2-3 mg of the compound and repeat steps 3-4 to confirm solubility at a higher concentration.
-
Repeat: Repeat steps 2-5 for each solvent in the test panel.
-
Classification: Record observations as "Soluble" (>5 mg/mL), "Partially Soluble," or "Insoluble" (<1 mg/mL).
Caption: Workflow for Qualitative Solubility Screening.
Protocol: Quantitative Solubility Measurement (Gravimetric Method)
This method provides an accurate, quantitative value of solubility at a specific temperature.
Objective: To determine the solubility of the compound in a given solvent in mg/mL or mol/L at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Scintillation vials (20 mL) with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Pre-weighed collection vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a scintillation vial (ensure a significant amount of solid will remain undissolved).
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Cap the vial tightly and place it in a thermostatically controlled shaker set to 25 °C. Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed in the temperature bath for 2-4 hours to let the excess solid settle.
-
Filtration: Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove all undissolved particulates.
-
Solvent Evaporation: Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the dried solute remains. Alternatively, use a desiccator under high vacuum.
-
Final Weighing: Once a constant weight is achieved, accurately weigh the collection vial containing the dried solute.
-
Calculation:
-
Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial)
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate collected (mL)
-
Caption: Workflow for Quantitative Gravimetric Solubility Measurement.
Data Presentation and Interpretation
Systematic recording of experimental data is paramount. The following tables serve as templates for organizing results.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Polarity Index | Qualitative Observation | Quantitative Solubility (mg/mL) |
| n-Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| 2-Propanol | 4.0 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Acetonitrile | 5.8 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Interpretation: High solubility in solvents like methanol and ethanol would indicate the compound's ability to participate in hydrogen bonding. Conversely, good solubility in toluene or dichloromethane would suggest a significant contribution from dispersion and polar forces, respectively. Poor solubility in hexane is expected for a polar heterocyclic compound.
Advanced Analysis: Hansen Solubility Parameters (HSP)
To determine the HSP of the title compound, its solubility is tested in a range of well-characterized solvents (typically 20-30).[6] The solvents are classified as "good" (dissolves the compound) or "bad" (does not). This binary data is then processed using specialized software (e.g., HSPiP) to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best encloses all the "good" solvents.[6]
Table 2: Hansen Solubility Parameters for Selected Solvents [7][8]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Application: Once the HSP of this compound is determined, a researcher can calculate its "distance" (Ra) to any solvent or solvent blend. If Ra is less than the interaction radius (R₀), solubility is predicted. This is exceptionally powerful for identifying non-obvious solvent blends that can create a "good" solvent from two individual "bad" solvents, a synergistic effect often used in formulation.[8]
Conclusion
A comprehensive understanding of the solubility of this compound is a critical enabler for its successful application in research and development. By moving beyond simple trial-and-error, the systematic, multi-tiered approach detailed in this guide provides the necessary framework to generate reliable and interpretable data. The qualitative screening offers rapid insights, the gravimetric method delivers quantitative precision, and the determination of Hansen Solubility Parameters provides a powerful predictive tool for complex applications. This knowledge empowers scientists to make informed decisions regarding solvent selection for chemical synthesis, design efficient crystallization-based purification protocols, and accelerate the journey from a novel compound to a viable drug candidate.
References
- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Hansen Solubility. (n.d.). HSP for Beginners.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A.
- Hansen Solubility. (n.d.). Designer Solvent Blends.
- Wikipedia. (n.d.). Hansen solubility parameter.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery
A Senior Application Scientist's Guide to Key Biological Targets and Mechanistic Insights
Introduction: The Ascendance of a Versatile Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1] Its rigid, planar structure, combined with synthetic tractability, allows for precise, multi-vector optimization of substituents, enabling the development of highly potent and selective modulators of enzyme, receptor, and ion channel function.[1][2] This guide provides an in-depth exploration of the key biological targets of the pyrazolo[1,5-a]pyrimidine scaffold, offering mechanistic insights, structure-activity relationship (SAR) summaries, and validated experimental protocols for researchers and drug development professionals.
I. Protein Kinases: The Dominant Therapeutic Landscape
The most extensive application of the pyrazolo[1,5-a]pyrimidine scaffold lies in the development of protein kinase inhibitors, which play a critical role in targeted cancer therapy.[2][3] These compounds predominantly act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain.[3]
A. Tropomyosin Receptor Kinases (Trk): A Paradigm of Success
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical drivers of neuronal development and function, but chromosomal rearrangements leading to NTRK gene fusions result in oncogenic drivers for a variety of solid tumors.[4][5][6] The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of two of the three FDA-approved "tumor-agnostic" Trk inhibitors, Larotrectinib and Repotrectinib, underscoring its clinical significance.[4][5]
-
Mechanism of Action: These inhibitors target the ATP-binding site of the Trk kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6]
-
Key SAR Insights:
-
Substitutions at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine core are critical for potent Trk inhibition.[6]
-
The presence of a picolinamide amide bond at the C3 position has been shown to significantly enhance activity.[6]
-
Modifications at the C5 position with substituted pyrrolidine moieties can further increase potency.[6]
-
-
Clinical Significance: The development of Trk inhibitors has ushered in an era of personalized medicine, where treatment is based on the genetic makeup of a tumor rather than its tissue of origin. However, acquired resistance through mutations in the kinase domain remains a challenge, driving the development of next-generation inhibitors.[4][5]
B. Cyclin-Dependent Kinases (CDKs) and Beyond: Targeting the Cell Cycle and More
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various other kinases implicated in cancer and other diseases.
| Target Kinase(s) | Therapeutic Area | Key Insights | Reference(s) |
| CDK2/TRKA | Cancer | Dual inhibitors show potent antiproliferative activity. | [7] |
| FLT3-ITD | Acute Myeloid Leukemia (AML) | Potent inhibitors overcome resistance to existing therapies. | [8] |
| Pim-1 | Cancer | Highly selective inhibitors with a favorable toxicity profile. | [9] |
| EGFR, B-Raf, MEK | Cancer (NSCLC, Melanoma) | Both ATP-competitive and allosteric inhibition mechanisms observed. | [2][3] |
| PI3Kδ | Asthma, Inflammation | Development of selective inhibitors for inhaled delivery. | [10] |
II. Beyond the Kinome: Expanding the Target Space
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond protein kinases to other important drug target classes.
A. G-Protein Coupled Receptors (GPCRs)
-
Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonists: 3-phenylpyrazolo[1,5-a]pyrimidines have been identified as having affinity for the human CRF-1 receptor, a key player in the stress response. These antagonists have potential applications in the treatment of anxiety and depression.[11]
-
Adenosine Receptor Antagonists: Derivatives of the related pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold have shown potent affinity for the human A2B and A3 adenosine receptors, which are involved in inflammation and cardiovascular function.[12]
B. Ion Channels: Modulating Cellular Entry
-
Transient Receptor Potential Canonical 6 (TRPC6) Antagonists: The pyrazolo[1,5-a]pyrimidine framework has been utilized to develop antagonists of TRPC6, a calcium-permeable cation channel. These antagonists have demonstrated anti-tumor effects in gastric cancer models by suppressing cell proliferation and migration.[13][14]
C. Other Noteworthy Targets
-
Aryl Hydrocarbon Receptor (AHR) Antagonists: Systematic optimization of a pyrazolo[1,5-a]pyrimidine hit has led to the discovery of potent AHR antagonists. The AHR is a ligand-dependent transcription factor involved in immune regulation, making it a promising target for cancer immunotherapy.[15]
-
Antitubercular and Antibacterial Agents: The scaffold has been identified in compounds with activity against Mycobacterium tuberculosis. Interestingly, resistance was conferred by a bacterial hydroxylase that promoted compound metabolism, highlighting the importance of understanding target-pathogen specific resistance mechanisms.[16][17][18] Additionally, derivatives have shown promise as inhibitors of MurA, an enzyme essential for bacterial cell wall synthesis.[19]
III. Experimental Protocols & Methodologies
A. Workflow for Identifying and Validating Kinase Inhibitors
The following workflow outlines a standard procedure for the discovery and initial validation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery and validation.
B. Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
1. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
2. Materials:
- Pyrazolo[1,5-a]pyrimidine compound of interest
- Recombinant kinase (e.g., TrkA)
- Substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)
- ATP
- Kinase reaction buffer (specific to the kinase)
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 384-well assay plates
- Plate-reading luminometer
3. Procedure:
- Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compound in DMSO. A typical starting concentration is 10 mM.
- Kinase Reaction Setup:
- Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.
- Add 0.5 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
- Incubate for 10 minutes at room temperature.
- Initiate Kinase Reaction:
- Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.
- Terminate Reaction and Deplete ATP:
- Add 5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
4. Causality and Self-Validation:
- Rationale for Controls: The use of "no enzyme" and "no ATP" controls ensures that the signal is dependent on the kinase activity. The DMSO control represents 100% kinase activity.
- ATP Concentration: Using an ATP concentration near the Km value allows for the sensitive detection of ATP-competitive inhibitors.
- Linearity: It is crucial to ensure the kinase reaction is within the linear range with respect to time and enzyme concentration. This can be validated in initial optimization experiments.
C. Step-by-Step Protocol: Western Blot for Downstream Signaling
This protocol is used to assess the effect of a pyrazolo[1,5-a]pyrimidine inhibitor on the phosphorylation of a downstream target of the kinase in a cellular context.
1. Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.
2. Materials:
- Cancer cell line expressing the target kinase (e.g., a cell line with an NTRK fusion).
- Pyrazolo[1,5-a]pyrimidine inhibitor.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).
- Protein electrophoresis and transfer equipment.
3. Procedure:
- Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading.
4. Causality and Self-Validation:
- Loading Control: Re-probing for the total protein or a housekeeping protein like GAPDH validates that any observed decrease in the phosphorylated protein is due to the inhibitor's activity and not differences in the amount of protein loaded.
- Dose-Response: A clear dose-dependent decrease in the phosphorylation of the downstream target provides strong evidence of on-target activity of the inhibitor in a cellular environment.
IV. Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics.[2] Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against known resistance mutations is a high priority, particularly in the kinase inhibitor space.[2]
-
Improving Selectivity: Fine-tuning the scaffold's substituents to enhance selectivity can help to minimize off-target effects and improve the safety profile of drug candidates.[2]
-
Exploring New Target Classes: The demonstrated activity against a diverse range of targets suggests that the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold has yet to be realized.
References
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- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
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The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combined with synthetic accessibility, have made it a cornerstone for the development of a multitude of biologically active compounds. This guide provides a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine core, from its fundamental synthetic pathways to its extensive applications in drug discovery. We will delve into the causality behind its success, particularly as a versatile kinase inhibitor, and provide detailed protocols and visualizations to empower researchers in their quest for novel therapeutics. The narrative will focus on key therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders, highlighting the structure-activity relationships (SAR) that govern the potency and selectivity of these remarkable molecules.
The Ascendance of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyrimidine ring.[1] This arrangement confers a rigid, planar geometry and a unique distribution of nitrogen atoms that serve as both hydrogen bond donors and acceptors.[2] These features are instrumental in its ability to effectively interact with the active sites of various biological targets, most notably the hinge region of protein kinases.[3] Its "privileged" status stems from its proven ability to serve as a versatile template for the design of ligands for multiple, distinct receptor families, significantly increasing the hit rate in drug discovery campaigns.[4]
The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allows for systematic structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the successful development of several marketed drugs and numerous clinical candidates, validating its importance in contemporary medicinal chemistry.[2]
Navigating the Synthetic Landscape: Constructing the Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic synthons. The choice of the three-carbon partner dictates the substitution pattern on the pyrimidine ring.
Foundational Synthetic Strategies
The most common and versatile methods for synthesizing the pyrazolo[1,5-a]pyrimidine core involve the reaction of 5-aminopyrazoles with:
-
β-Diketones and Enamines: A straightforward approach leading to the formation of the pyrimidine ring.[3]
-
α,β-Unsaturated Ketones: Another reliable method for constructing the bicyclic system.[3]
-
β-Ketonitriles and β-Enaminones: These reagents are frequently employed to introduce specific functionalities.[1]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrimidine core.
Protocol: Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a typical cyclocondensation reaction using a β-enaminone, a method that has been successfully used to synthesize precursors for potent kinase inhibitors like Zanubrutinib.[1]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
β-Enaminone derivative (1.1 eq)
-
Acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of the substituted 5-aminopyrazole in ethanol, add the β-enaminone derivative.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized pyrazolo[1,5-a]pyrimidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.
The Pyrazolo[1,5-a]pyrimidine Core in Oncology: A Kinase Inhibitor Powerhouse
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated exceptional utility in the development of protein kinase inhibitors for cancer therapy.[5] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design.[3]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are attractive targets in oncology due to their role in various solid tumors when subject to genetic fusions.[6] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib , feature the pyrazolo[1,5-a]pyrimidine core.[3] More recently, the second-generation inhibitor Repotrectinib was approved, also containing this key scaffold, to overcome resistance mutations.[6]
Structure-Activity Relationship (SAR) Insights for Trk Inhibition:
-
Hinge Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a critical hydrogen bond with the backbone amide of a methionine residue (e.g., Met592 in TrkA) in the kinase hinge region.[3]
-
Substitutions at the 5-position: The introduction of groups like a 2,5-difluorophenyl-substituted pyrrolidine at this position significantly enhances Trk inhibitory activity.[6]
-
Modifications at the 3-position: The addition of an amide bond, such as in picolinamide, at the 3-position has been shown to boost potency.[3]
-
Macrocyclization: The development of macrocyclic analogs, inspired by Repotrectinib, has been a successful strategy to enhance kinase inhibition and overcome resistance.[3]
| Compound | Target(s) | Key Structural Features | Representative IC₅₀ (TrkA) |
| Larotrectinib | TrkA, TrkB, TrkC | Pyrazolo[1,5-a]pyrimidine core | 5 nM[7] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Pyrazolo[1,5-a]pyrimidine core | 1.7 nM[7] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Macrocyclic pyrazolo[1,5-a]pyrimidine | - |
| Selitrectinib (LOXO-195) | Trk (including resistance mutants) | Macrocyclic pyrazolo[1,5-a]pyrimidine | - |
Targeting Other Kinases in Cancer
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of a wide array of other kinases implicated in cancer, including:
-
CDKs (Cyclin-Dependent Kinases): Derivatives have been designed as dual inhibitors of CDK2 and TrkA.[8]
-
EGFR (Epidermal Growth Factor Receptor): Promising results have been seen in the context of non-small cell lung cancer (NSCLC).[5]
-
B-Raf and MEK: Important targets in melanoma.[5]
-
FLT3 (FMS-like Tyrosine Kinase 3): FLT3-ITD mutations are common in acute myeloid leukemia (AML), and pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity.[9]
-
PI3Kδ (Phosphoinositide 3-kinase δ): Selective inhibitors have been developed with potential applications in inflammatory diseases and cancer.[10]
Caption: The pyrazolo[1,5-a]pyrimidine core as a versatile kinase inhibitor.
Beyond Cancer: A Scaffold for Diverse Therapeutic Areas
The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold is not limited to oncology. Its derivatives have shown significant promise in a variety of other disease areas.
Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[11] Some compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and other inflammatory mediators.[12] The development of dual anticancer and anti-inflammatory agents targeting kinases like JNK has also been a fruitful area of research.[12]
CNS Agents
The scaffold is present in compounds with psychopharmacological activity, such as the non-benzodiazepine hypnotics Zaleplon, Indiplon, and Lorediplon.[1] Furthermore, the physicochemical properties of certain pyrazolo[1,5-a]pyrimidine derivatives, including low molecular weight and topological polar surface area, make them suitable for targeting the central nervous system.[1]
Other Biological Activities
The broad biological activity profile of this scaffold also includes:
-
Antiviral activity [6]
-
Antibacterial and antifungal properties [6]
-
Antidiabetic and anti-Alzheimer's potential [13]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine core continues to be a focal point of medicinal chemistry research. Future efforts will likely concentrate on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistance mutations, as seen with Repotrectinib, will remain a priority.[6]
-
Improving Selectivity: Fine-tuning substitutions to enhance selectivity and minimize off-target effects is crucial for improving the safety profiles of new drug candidates.[5]
-
Exploring New Biological Targets: The inherent versatility of the scaffold warrants its exploration against a wider range of biological targets beyond kinases.
-
Advanced Synthetic Methodologies: The development of more efficient, green, and regioselective synthetic methods will facilitate the generation of diverse compound libraries for screening.[5]
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from [Link]
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved from [Link]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Topics in Medicinal Chemistry. Retrieved from [Link]
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
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Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (2023). ResearchGate. Retrieved from [Link]
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Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. Retrieved from [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Ingenta Connect. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2021). ResearchGate. Retrieved from [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved from [Link]
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Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Chemistry
An In-depth Technical Guide to the Electronic Properties of Substituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine (PP) structural motif, a fused N-heterocyclic system, stands as a cornerstone in medicinal chemistry and materials science.[1] This rigid, planar scaffold, formed by the fusion of a π-excessive pyrazole ring and a π-deficient pyrimidine ring, possesses a unique electronic landscape that is highly amenable to chemical modification.[2][3] The true power of this scaffold lies in its synthetic versatility, which permits precise, strategic modifications across its periphery.[1][4] These substitutions are not merely decorative; they are the primary tool for tuning the molecule's fundamental electronic properties.
Substitutions at various positions can significantly influence the electron density distribution, lipophilicity, and overall molecular conformation.[2] This, in turn, dictates the molecule's interactions with biological targets, such as protein kinases, or governs its photophysical behavior for applications in materials science.[1][2] For researchers in drug development, understanding how a substituent alters the electronic character of the core is paramount for designing potent and selective inhibitors.[5][6] For materials scientists, this knowledge enables the rational design of novel fluorophores and chemosensors with tailored optical properties.[1][7]
This guide provides a comprehensive exploration of the electronic properties of substituted pyrazolo[1,5-a]pyrimidines, bridging the gap between synthetic strategy, computational prediction, and experimental characterization.
Part 1: Synthetic Access to Substituted Scaffolds
The ability to probe electronic properties is predicated on the synthesis of a diverse library of substituted analogues. The most robust and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound.[1][4] This strategy provides direct access to functionalization at positions 2, 3, 5, 6, and 7.
Common 1,3-biselectrophiles include:
The choice of the aminopyrazole and the biselectrophile precursor directly dictates the substitution pattern on the final fused ring system, enabling the fine-tuning of electronic and steric properties.[2] For instance, using a substituted 5-aminopyrazole allows for modification at the 2 and 3 positions, while the choice of the β-dicarbonyl compound controls the substituents at the 5 and 7 positions.[2] More advanced techniques, such as palladium-catalyzed cross-coupling reactions, can be employed for post-synthesis functionalization, further expanding the accessible chemical space.[1][2]
Part 2: Theoretical & Computational Modeling
Before embarking on laboratory-based characterization, computational chemistry offers powerful predictive insights into the electronic structure of substituted pyrazolo[1,5-a]pyrimidines. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for this purpose.[7][10]
These calculations can elucidate several key electronic parameters:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a primary determinant of the molecule's kinetic stability and its absorption wavelength. A smaller gap typically corresponds to a longer wavelength (red-shifted) absorption.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Simulated Absorption Spectra: TD-DFT calculations can predict UV-Vis absorption spectra, including the wavelength of maximum absorption (λmax) and oscillator strengths, which correlate to absorption intensity.[7]
Expert Insight: The true value of computational modeling lies in its ability to perform systematic in silico screening. Researchers can model a large library of virtual compounds with different substituents (e.g., electron-donating groups [EDGs] vs. electron-withdrawing groups [EWGs]) at various positions. This allows for the rational down-selection of the most promising candidates for synthesis, saving significant time and resources. For example, TD-DFT calculations have shown that placing EDGs at the C7 position enhances intramolecular charge transfer (ICT), leading to improved absorption and emission properties, a prediction that has been validated experimentally.[7][10]
Part 3: Experimental Characterization of Electronic Properties
Photophysical Properties: UV-Vis and Fluorescence Spectroscopy
The interaction of substituted pyrazolo[1,5-a]pyrimidines with light is a direct probe of their electronic structure. These compounds often exhibit significant photophysical properties, making them attractive as fluorophores.[1]
The absorption and emission spectra are highly dependent on the nature and position of substituents.[11] A key phenomenon governing their behavior is Intramolecular Charge Transfer (ICT) . Upon photoexcitation, an electron is promoted from a donor part of the molecule to an acceptor part.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or dialkylamino (-NR₂) groups, particularly at the C7 position, act as electron donors. They increase the energy of the HOMO, which facilitates ICT to the electron-deficient pyrimidine ring. This typically results in enhanced absorption coefficients (ε), higher fluorescence quantum yields (ΦF), and a red-shift in both absorption and emission spectra.[7][10][11]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups act as electron acceptors. Their effect is more complex, but they generally lead to lower absorption and emission intensities compared to their EDG-substituted counterparts.[7][10]
The following table summarizes experimental data for a series of 7-substituted pyrazolo[1,5-a]pyrimidines, clearly demonstrating these substituent effects.
| Compound ID | C7-Substituent | Type | λabs (nm) in THF | Molar Absorptivity (ε, M-1cm-1) | λem (nm) in THF | Quantum Yield (ΦF) |
| 4d | Phenyl | Neutral | 360 | 3,827 | 425 | 0.44 |
| 4b | 2,4-Cl₂Ph | EWG | 358 | 2,727 | 423 | 0.01 |
| 4e | 4-MeOPh | EDG | 370 | 6,547 | 436 | 0.81 |
| 4g | 4-Ph₂NPh | Strong EDG | 410 | 15,008 | 500 | 0.97 |
| Data synthesized from references[7][11]. |
Protocol: Characterization by UV-Vis and Fluorescence Spectroscopy
This protocol describes a self-validating system for acquiring reliable photophysical data.
-
Preparation of Stock Solutions:
-
Accurately weigh ~1-2 mg of the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Dissolve in a known volume (e.g., 10.00 mL) of spectroscopic grade solvent (e.g., THF, Dichloromethane) to create a stock solution of known concentration (~10-3 M). Causality: Using spectroscopic grade solvents is critical to avoid interference from absorbing or fluorescent impurities.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare working solutions in the range of 10-5 to 10-6 M. Trustworthiness: Working within this concentration range helps to avoid inner filter effects and aggregation-caused quenching.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank.
-
Record the spectrum of the blank to establish a baseline.
-
Record the absorption spectrum of the sample solution from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs). Ensure the absorbance at λabs is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Fluorescence Emission Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex) to the λabs determined from the UV-Vis measurement. Causality: Exciting at the absorption maximum ensures the most efficient promotion to the excited state, maximizing the emission signal.
-
Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Prepare a series of standard and sample solutions with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption and integrated fluorescence intensity for both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield (ΦF, sample) using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Electrochemical Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is an essential technique for probing the redox behavior of molecules. It provides information on the ease with which a compound can be oxidized (lose an electron) or reduced (gain an electron), which are fundamental electronic properties. For pyrazolo[1,5-a]pyrimidines, CV can quantify the electron-donating or -accepting nature of the scaffold as modulated by its substituents.
-
Oxidation Potential (Eox): The potential at which the compound is oxidized. A lower (less positive) oxidation potential indicates that the compound is easier to oxidize and is a better electron donor. EDGs on the ring will typically lower the oxidation potential.
-
Reduction Potential (Ered): The potential at which the compound is reduced. A higher (less negative) reduction potential indicates the compound is easier to reduce and is a better electron acceptor. EWGs will typically make the reduction potential less negative.
From these potentials, the HOMO and LUMO energy levels can be empirically estimated and correlated with computational and spectroscopic data.
Protocol: Characterization by Cyclic Voltammetry
-
System Setup:
-
Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte solution consists of the sample (~1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent like acetonitrile or dichloromethane. Causality: The supporting electrolyte is essential to ensure conductivity of the solution.
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment. Maintain an inert atmosphere over the solution during the measurement. Trustworthiness: This step is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurement.
-
-
Measurement with Internal Standard:
-
Add an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Perform a cyclic scan, sweeping the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.
-
Reference all measured potentials to the Fc/Fc⁺ couple, which is defined as 0 V under these conditions. This provides a standardized and solvent-independent measure of the redox potentials.
-
If the redox process is reversible, the peak separation (ΔEp) between the anodic and cathodic peaks will be close to 59/n mV (where n is the number of electrons transferred).
-
Conclusion and Future Outlook
The electronic properties of substituted pyrazolo[1,5-a]pyrimidines are rich, complex, and, most importantly, tunable. The strategic placement of electron-donating and electron-withdrawing groups provides a reliable and predictable method for modulating the frontier molecular orbital energies. This, in turn, allows for the rational design of molecules with specific photophysical and electrochemical characteristics. The synergy between computational prediction and experimental validation—through techniques like UV-Vis/fluorescence spectroscopy and cyclic voltammetry—creates a powerful workflow for discovery.
For drug development professionals, this tunability is key to optimizing interactions within a target's binding site and improving pharmacokinetic properties.[2][5][12] For materials scientists, it is the foundation for creating next-generation fluorophores, sensors, and organic electronic components.[1][13] The continued exploration of novel synthetic methodologies to access unique substitution patterns will undoubtedly unlock new functionalities and applications for this remarkable heterocyclic scaffold.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
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- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PubMed Central, NIH.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Taylor & Francis Online.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
- Compounds with photophysical properties containing a pyrazolo[1,5-a]pyrimidine ring.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological and medicinal properties.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including roles as kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases.[1][2] The ability to functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][3] Its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the generally high yields make it an indispensable tool for medicinal chemists. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of novel derivatives. We will delve into the rationale behind the selection of reagents and conditions, offering insights to ensure robust and reproducible results.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 212.05 | 212 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Instrumentation:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Field-Proven Insights and Troubleshooting
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable and commonly used catalyst, for more challenging substrates, or if debromination is observed, more advanced catalyst systems may be necessary.[1] Buchwald-type ligands, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃, can significantly improve yields and reaction rates.[9] These bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[7] In some cases, pre-catalysts like XPhosPdG2 or XPhosPdG3 can offer superior performance and air stability.[1][10]
The Role of the Base and Solvent System: The base is critical for activating the boronic acid for transmetalation.[6][7][8] While K₂CO₃ is a good general-purpose base, other options like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with sterically hindered or electron-poor boronic acids.[9][11] The choice of solvent is also important. A mixture of an organic solvent like 1,4-dioxane, THF, or DMF with water is often optimal.[3][5][11] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Addressing Side Reactions: Debromination A common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heteroaryl halides, is protodebromination, where the bromine atom is replaced by a hydrogen atom.[1] This can be minimized by using bulky phosphine ligands (e.g., XPhos) and carefully controlling the reaction temperature and time.[1][10] Microwave-assisted heating can sometimes reduce reaction times and minimize the formation of byproducts.[1][10]
Purification Considerations: The purification of N-heterocyclic compounds can sometimes be challenging due to their polarity and potential for coordination to the silica gel stationary phase. It is advisable to perform a small-scale trial to determine the optimal eluent system for flash chromatography. In some cases, a basic wash (e.g., with saturated aqueous NaHCO₃) during the work-up can help to remove acidic impurities.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation on the pyrazolo[1,5-a]pyrimidine scaffold. The protocol provided herein offers a reliable and reproducible starting point for the synthesis of a diverse range of 3-aryl-2-methylpyrazolo[1,5-a]pyrimidine derivatives. By understanding the underlying mechanism and the rationale for the choice of reagents, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets, accelerating the discovery of new chemical entities with potential therapeutic applications.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Retrieved from [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022, November 5). Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from [Link]
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Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones... - ResearchGate. Retrieved from [Link]
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Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. Retrieved from [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Retrieved from [Link]
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Application Notes & Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, forming the core structure of numerous compounds investigated for their therapeutic potential against a range of diseases, including cancer and inflammatory conditions.[1][2] Its unique electronic properties and rigid, bicyclic structure make it an attractive framework for designing selective protein kinase inhibitors.[2] The ability to strategically introduce diverse amine functionalities is crucial for modulating the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles.[3]
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C(sp²)-N bonds in modern organic synthesis.[4][5] It offers a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited by substrate scope.[4] This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for building diverse compound libraries. We will delve into the mechanistic underpinnings, critical parameter selection, and practical troubleshooting to empower researchers in drug discovery and development.
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[4][6][7] The cycle is generally accepted to involve:
-
Active Catalyst Formation : A Pd(0) species is generated in situ from a Pd(II) precatalyst or used directly.
-
Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. This step is often rate-determining.[6]
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[4][7]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[4] The choice of ligand is critical to promote the desired reductive elimination pathway.[8]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Challenges with N-Heterocyclic Substrates
Pyrazolo[1,5-a]pyrimidine is an electron-rich N-heterocycle. Such substrates can present unique challenges:
-
Catalyst Inhibition : The lone pairs on the pyrimidine and pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Substrate Reactivity : The reactivity of the C-Br bond is influenced by the electronic nature of the heterocyclic system. While the C-Br bond is generally more reactive than a C-Cl bond, careful selection of the catalyst system is needed to ensure efficient oxidative addition.[9]
The key to success lies in the judicious selection of the catalyst, ligand, and base to favor the productive catalytic pathway over potential deactivation routes.
Key Parameter Selection and Optimization
Catalyst and Ligand: The Heart of the Reaction
The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[8] For electron-rich heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) state, promote rapid oxidative addition, and facilitate the final reductive elimination step.[4]
-
Recommended Ligands : For substrates like this compound, biarylphosphine ligands are highly effective.
-
Palladium Source : Using a pre-formed palladium precatalyst, such as RuPhos Pd G3 or BrettPhos Pd G4 , is highly recommended. These are air- and moisture-stable complexes that reliably generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results than using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.[12]
The Role of the Base
The base serves two primary functions: to deprotonate the amine (or the palladium-amine complex) and to activate the precatalyst.
-
Strong, Non-Nucleophilic Bases : Strong alkoxides are the most common and effective bases.
-
Sodium tert-butoxide (NaOtBu) : A highly effective base, but its high basicity can be incompatible with sensitive functional groups.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS) : Offers high basicity and can sometimes provide better results with substrates prone to side reactions or containing sensitive protons, like free glutarimides.[13]
-
-
Weaker Inorganic Bases : For substrates with base-sensitive functional groups, weaker bases can be employed, though they may require higher temperatures or longer reaction times.
Solvent Selection
Aprotic, non-polar, or weakly polar solvents are ideal as they do not compete for coordination to the palladium center.
-
Toluene or 1,4-Dioxane : These are the most commonly used and reliable solvents for Buchwald-Hartwig reactions.
-
tert-Butanol (t-BuOH) : Often used in conjunction with K₃PO₄.[7]
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound. Optimization may be required for particularly challenging amine coupling partners.
Caption: General experimental workflow for the amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
BrettPhos Pd G4 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation : To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the this compound (e.g., 0.25 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.005 mmol, 2 mol%), and a magnetic stir bar.
-
Reagent Addition : Add the amine (e.g., 0.30 mmol, 1.2 equiv). If the amine is a solid, add it with the other solids in Step 1.
-
Solvent Addition : Add anhydrous toluene or 1,4-dioxane (e.g., 2.5 mL to achieve a 0.1 M concentration).
-
Base Addition : Add the sodium tert-butoxide (0.50 mmol, 2.0 equiv). The addition of the base is often done last.
-
Reaction : Seal the tube securely and place it in a preheated oil bath or heating block at 90-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: Example Substrate Scope
The following table illustrates expected outcomes for the coupling of various amines with this compound based on analogous reactions in the literature. Yields are representative and will vary with optimization.
| Amine Coupling Partner | Type | Recommended Precatalyst | Base | Temp (°C) | Approx. Yield (%) |
| Morpholine | Secondary (cyclic) | RuPhos Pd G3 | NaOtBu | 100 | 85-95 |
| n-Butylamine | Primary (aliphatic) | BrettPhos Pd G4 | NaOtBu | 90 | 70-85 |
| Aniline | Primary (aromatic) | RuPhos Pd G3 | LHMDS | 110 | 65-80 |
| Piperidine | Secondary (cyclic) | RuPhos Pd G3 | NaOtBu | 100 | 80-90 |
| Benzylamine | Primary (benzylic) | BrettPhos Pd G4 | K₃PO₄ | 110 | 70-85 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by air/moisture).2. Insufficiently degassed solvent.3. Poor quality base.4. Catalyst inhibition by substrate. | 1. Use a fresh, high-quality precatalyst. Ensure inert atmosphere is maintained.2. Sparge solvent with Argon for 15-30 minutes before use.3. Use freshly opened or properly stored base.4. Increase catalyst loading (e.g., to 5 mol%). Screen alternative ligands (e.g., XantPhos). |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. β-Hydride elimination is competing with reductive elimination.2. Presence of water. | 1. Switch to a bulkier ligand (e.g., BrettPhos) to sterically disfavor the β-hydride elimination pathway.2. Ensure all reagents and solvents are rigorously dried. |
| Formation of Diaryl Amine (with primary amines) | The product primary amine is reacting with another molecule of the aryl bromide. | Use a slight excess of the primary amine (1.5-2.0 equiv) to favor the initial coupling. Consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5][7] |
| Incomplete Reaction | 1. Reaction time is too short.2. Temperature is too low.3. Base is not strong enough or has poor solubility. | 1. Extend the reaction time and monitor by LC-MS.2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the 3-position of the 2-methylpyrazolo[1,5-a]pyrimidine core. By carefully selecting a modern palladium precatalyst system with a bulky biarylphosphine ligand and a strong, non-nucleophilic base, researchers can reliably synthesize a diverse array of C-N coupled products. This protocol and the accompanying troubleshooting guide provide a robust starting point for scientists engaged in the synthesis of novel therapeutics based on this important heterocyclic scaffold.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
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Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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Norrby, P.-O., et al. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
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Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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Khan, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
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Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
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Ray, L., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
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Ray, L., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
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Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Application Notes & Protocols: Sonogashira Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of the Sonogashira cross-coupling reaction on 3-bromopyrazolo[1,5-a]pyrimidine scaffolds. Pyrazolo[1,5-a]pyrimidines are privileged heterocyclic structures in medicinal chemistry, recognized for their role as potent protein kinase inhibitors and other therapeutic applications.[1][2] The functionalization of this core, particularly at the 3-position with an alkynyl moiety, is a critical step in the synthesis of novel drug candidates and molecular probes.[3][4] This document elucidates the reaction mechanism, explores the optimization of critical parameters, provides a robust, field-proven protocol, and offers a troubleshooting guide for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of Alkynyl-Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine nucleus is a purine analog that serves as a cornerstone for a multitude of biologically active compounds.[2] Its value in drug discovery is well-established, with derivatives demonstrating significant potential in oncology and immunology.[1][4][5] The introduction of a rigid, linear alkynyl group at the C-3 position via Sonogashira coupling is a powerful strategy to extend the molecular framework, modulate electronic properties, and explore new binding interactions with biological targets.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, is one of the most efficient methods for forming C(sp²)-C(sp) bonds.[6][7][8] Its reliability and tolerance of diverse functional groups make it an indispensable tool in modern organic synthesis.[9] This guide focuses specifically on the application of this reaction to 3-bromo-substituted pyrazolo[1,5-a]pyrimidines, providing the causal logic behind experimental choices to ensure reproducible and high-yielding outcomes.
The Sonogashira Coupling: Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[10][11]
Key Reaction Components:
-
Palladium Catalyst: The engine of the reaction. It facilitates the key steps of oxidative addition and reductive elimination. Common precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[10][12] The active catalyst is a Pd(0) species, which may be formed in situ from a Pd(II) precatalyst.[6]
-
Copper(I) Co-catalyst: Typically CuI, its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[6][13] This species readily undergoes transmetalation with the palladium complex, a step often considered rate-determining.[10]
-
Base: An amine base (e.g., triethylamine, diisopropylethylamine) is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide (HBr) generated during the reaction.[6][14]
-
Ligand: Phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. Electron-rich and bulky ligands can accelerate the oxidative addition of less reactive aryl bromides.[10]
-
Solvent: Anhydrous, degassed solvents such as DMF, THF, or an excess of the amine base are typically used to ensure a homogeneous reaction environment and prevent catalyst deactivation.[14]
Below is a diagram illustrating the widely accepted dual catalytic cycle mechanism.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine
This protocol is a robust starting point for the coupling of various terminal alkynes. The pyrazolo[1,5-a]pyrimidine core is relatively electron-deficient, which generally facilitates the oxidative addition step with aryl bromides.
Materials and Equipment
-
Substrates: 3-Bromopyrazolo[1,5-a]pyrimidine derivative (1.0 eq.), Terminal Alkyne (1.2–1.5 eq.)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02–0.05 eq.), Copper(I) Iodide [CuI] (0.04–0.10 eq.)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0–5.0 eq.)
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer, inert gas line (Nitrogen or Argon), syringes, TLC plates, silica gel for chromatography.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted alkyne homocoupling (Glaser coupling).[6]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, to make a ~0.1 M solution) via syringe. Follow with the amine base (e.g., Et₃N, 4.0 eq.) and finally the terminal alkyne (1.2 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50–80 °C for aryl bromides). The optimal temperature depends on the reactivity of the specific alkyne and pyrazolopyrimidine derivative.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide spot is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride (to complex with copper) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-alkynylpyrazolo[1,5-a]pyrimidine.
Caption: General experimental workflow for Sonogashira coupling.
Optimization of Reaction Conditions
While the general protocol is effective, optimization is often necessary to maximize yield and minimize side products. The following table summarizes key parameters and their typical effects. Aryl bromides are less reactive than the corresponding iodides, so conditions may require more active catalysts or higher temperatures.[6]
| Parameter | Standard Condition | Alternative/Rationale for Change | Expected Outcome/Consideration |
| Palladium Source | PdCl₂(PPh₃)₂ (3 mol%) | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ requires a ligand to form the active species. |
| Ligand | PPh₃ (from catalyst) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Can increase the rate of oxidative addition for challenging bromides, allowing lower temperatures. |
| Copper Source | CuI (6 mol%) | Copper-Free: No CuI added. | Eliminates Glaser homocoupling, but may require a stronger base, higher temperatures, or a more active Pd catalyst.[13][15][16] |
| Base | Et₃N (4 eq.) | K₂CO₃, Cs₂CO₃, DBU | Inorganic bases are useful in copper-free systems.[17] DBU is a stronger, non-nucleophilic base. |
| Solvent | DMF or THF | Dioxane, Toluene, Acetonitrile | Solvent choice affects solubility and reaction temperature. DMF is excellent but has safety concerns; greener alternatives exist.[18] |
| Temperature | 60 °C | Room Temp to 100 °C | Start at a moderate temperature. Increase if reaction is slow; decrease if catalyst decomposition or side products are observed. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Low reaction temperature. | 1. Use fresh catalyst and anhydrous, degassed solvents.2. Ensure the inert atmosphere is maintained.3. Increase temperature in 10 °C increments. Try a more active ligand. |
| Glaser Homocoupling | 1. Oxygen contamination in the reaction.2. Reaction run for an excessively long time. | 1. Rigorously degas all solvents and reagents. Maintain positive inert gas pressure.2. Switch to a copper-free protocol.[9] |
| Catalyst Decomposition | 1. Temperature is too high.2. Insufficient ligand to stabilize Pd center. | 1. Lower the reaction temperature.2. Add a small excess of a supporting ligand (e.g., PPh₃). |
| Starting Material Debromination | 1. Presence of water or protic impurities.2. Side reaction promoted by certain bases/solvents. | 1. Use rigorously dried solvents and reagents.2. Try a different base (e.g., switch from an amine to K₂CO₃). |
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Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
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Sonogashira coupling - Wikipedia . (n.d.). Wikipedia. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained . (n.d.). Vedantu. [Link]
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Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic-chemistry.org. [Link]
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The Sonogashira coupling reaction mechanism . (n.d.). ResearchGate. [Link]
-
Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides . (2013). Synthesis. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . (2014). Molecules. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). RSC Advances. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . (2024). RSC Medicinal Chemistry. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). Catalysts. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety . (2017). Chemistry Central Journal. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives . (2021). Molecules. [Link]
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines . (2022). BYU ScholarsArchive. [Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia . (2021). Bioorganic Chemistry. [Link]
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Copper-free Sonogashira coupling - The chemical reaction database . (2008). R-S-Publishing. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview . (2021). RSC Advances. [Link]
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ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors . (2019). Nature Communications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . (2021). RSC Advances. [Link]
-
Recent Advances in Sonogashira Reactions . (2011). Chemical Society Reviews. [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials . (2021). The Journal of Organic Chemistry. [Link]
-
The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption . (2016). ACS Sustainable Chemistry & Engineering. [Link]
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor . (2022). ChemBioChem. [Link]
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- 18. researchgate.net [researchgate.net]
Application and Protocol for the Heck Reaction of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors for cancer treatment.[3][4] The functionalization of this core structure is crucial for the development of novel therapeutic agents and advanced materials. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for C-C bond formation, offering a versatile strategy to introduce diverse substituents onto the pyrazolo[1,5-a]pyrimidine core.[5][6]
This document provides a detailed guide to the Heck reaction of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine with various alkenes. It offers a comprehensive protocol, explains the underlying mechanistic principles, and provides insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broadly divided into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[6]
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-bromine bond to form a Pd(II) complex.[6][7]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.[6][7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product.[6][7]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species, preparing it for the next catalytic cycle.[7]
Synthesis of this compound
Proposed Synthesis:
Figure 2: Proposed synthesis of the starting material.
A likely method for the synthesis of this compound involves the electrophilic bromination of 2-methylpyrazolo[1,5-a]pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
Detailed Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol describes a general procedure for the Heck reaction of this compound with ethyl acrylate as a representative alkene.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for the pre-formation of the catalyst.
-
Addition of Alkene and Base: Add ethyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Optimization of Reaction Conditions
The success of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[8] The following table provides a summary of key parameters and their potential impact on the reaction outcome.
| Parameter | Reagent/Condition | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst.[9] Others can be used depending on substrate reactivity. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Monodentate phosphines like PPh₃ are standard.[10] Bulky or electron-rich ligands can improve catalyst stability and reactivity for challenging substrates.[10] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HBr generated.[10] The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, MeCN, Toluene, Dioxane | Polar aprotic solvents like DMF and MeCN are commonly used.[10] The choice of solvent can affect catalyst solubility and reaction temperature. |
| Temperature | 80-140 °C | Higher temperatures are often required for less reactive aryl bromides. Optimization may be necessary to balance reaction rate and potential side reactions. |
| Alkene | Electron-deficient (acrylates, styrenes) or electron-neutral | Electron-deficient alkenes are generally more reactive in the Heck reaction. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base or solvent | Screen different bases and solvents. | |
| Formation of byproducts | Side reactions (e.g., alkene isomerization) | Additives like halide salts (e.g., TBAB) can sometimes suppress side reactions.[10] |
| Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. | |
| Difficulty in purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Heck reaction provides a robust and versatile method for the functionalization of the 3-position of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold. By carefully selecting the catalyst system, base, and solvent, a wide variety of alkene coupling partners can be successfully employed to generate a diverse library of novel compounds for applications in drug discovery and materials science. The protocol and guidelines presented herein offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic system.
References
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
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National Center for Biotechnology Information. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Espino, C. G. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
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RSC Publishing. (n.d.). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. [Link]
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ACS Publications. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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PubMed. (2020, October 1). Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors. [Link]
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YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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ResearchGate. (2025, August 7). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
- Google Patents. (2013, September 12). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
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ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. [Link]
-
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
BYU ScholarsArchive. (2022, August 10). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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Topic: Synthesis of 3-Aryl-2-Methylpyrazolo[1,5-a]pyrimidines
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent roles as protein kinase inhibitors for targeted cancer therapy.[2][3] This application note provides a detailed, field-proven guide for the synthesis of a specific, high-value subclass: 3-aryl-2-methylpyrazolo[1,5-a]pyrimidines. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed step-by-step protocol, and offer expert insights into process optimization and characterization. This guide is designed to equip researchers, medicinal chemists, and drug development professionals with a robust and reproducible methodology for accessing this important class of molecules.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic heterocycle, is a cornerstone of modern medicinal chemistry.[4] Its structural rigidity and capacity for diverse functionalization have made it a versatile scaffold for targeting various biological receptors.[2][5] Compounds incorporating this core have demonstrated a remarkable range of pharmacological properties, including anti-cancer, anti-inflammatory, antiviral, and psychopharmacological activities.[1][6]
Notably, this scaffold is prominent in the development of protein kinase inhibitors, which are at the forefront of targeted cancer therapies.[2][3] Derivatives have shown inhibitory activity against key kinases such as CDK2, EGFR, B-Raf, and Pim-1, making them highly valuable for oncology research.[2][7][8] The 3-aryl and 2-methyl substitutions, in particular, are common motifs in potent and selective inhibitors, influencing the compound's interaction with biological targets and thereby modulating its efficacy and selectivity.[2]
This guide focuses on a reliable and efficient synthetic route to 3-aryl-2-methylpyrazolo[1,5-a]pyrimidines, designed to be accessible and adaptable for the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Overview of the Synthetic Strategy
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner.[1][2] The choice of these two key building blocks dictates the final substitution pattern of the bicyclic system.
Our strategy employs a two-stage process that offers high convergence and control over the final product structure.
-
Stage 1: Synthesis of the Key Intermediate. We will first construct the requisite 5-amino-4-aryl-3-methyl-1H-pyrazole. This intermediate is the cornerstone of the synthesis, incorporating the desired 2-methyl and 3-aryl groups (which will become the 2-methyl and 3-aryl groups of the final product after ring fusion).
-
Stage 2: Cyclocondensation and Ring Formation. The aminopyrazole intermediate is then reacted with a suitable 1,3-dicarbonyl synthon to form the pyrimidine ring, yielding the target 3-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
This approach is highly amenable to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[9][10]
Sources
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- 10. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Importance of 3-Amino-Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] These compounds are recognized as potent inhibitors of various protein kinases, making them highly attractive candidates for the development of targeted therapies, particularly in oncology.[4][5][6] The 3-amino substituent, in particular, serves as a crucial pharmacophore and a versatile synthetic handle for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] The conversion of a 3-bromo precursor to the corresponding 3-amino derivative is a pivotal transformation in the synthesis of these valuable compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient synthesis of 3-amino-pyrazolo[1,5-a]pyrimidines from their 3-bromo analogues, with a focus on robust and scalable methodologies.
Reaction Overview: Strategic Approaches to C-N Bond Formation
The direct amination of 3-bromo-pyrazolo[1,5-a]pyrimidines is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann-type coupling (copper-catalyzed).[7][8][9] Both approaches offer distinct advantages and the choice of method can depend on substrate scope, functional group tolerance, and available laboratory resources.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8][9][10][11] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for heteroaryl substrates.[10][12]
Ullmann-Type Coupling
The copper-catalyzed amination, a modification of the classical Ullmann condensation, provides an efficient and often more economical alternative to palladium-based systems.[7][13] This method is particularly effective for the amination of electron-deficient heterocycles. The reaction typically employs a copper(I) salt, a ligand, and a base in a polar aprotic solvent. Microwave irradiation can significantly accelerate these reactions, leading to shorter reaction times and improved yields.[7][13][14]
Below is a general schematic for the conversion of 3-bromo- to 3-amino-pyrazolo[1,5-a]pyrimidine.
Caption: General reaction scheme for the amination of 3-bromo-pyrazolo[1,5-a]pyrimidine.
Critical Parameters and Optimization
The success of the amination reaction is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes these critical factors and provides general guidance for reaction setup.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann-Type (Cu-catalyzed) | Rationale and Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes (e.g., XPhos-Pd-G3) | CuI, Cu₂O | The choice of metal and its oxidation state is fundamental. Pd(0) is the active species in Buchwald-Hartwig. Cu(I) is typically used in Ullmann couplings.[7][10][13] |
| Ligand | Biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | N,N'-donors (e.g., carbazole-based ligands, phenanthroline) | Ligands stabilize the metal center, enhance its reactivity, and facilitate the catalytic cycle. Bulky, electron-rich ligands are often required for challenging substrates.[7][10][12] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | The base is crucial for the deprotonation of the amine, forming the active nucleophile. The strength of the base should be matched to the pKa of the amine.[7][10] |
| Solvent | Toluene, Dioxane, THF | Dioxane, DMF, DMSO, Diethylene glycol (DEG) | The solvent must be inert to the reaction conditions and capable of solubilizing the reagents. High-boiling point aprotic polar solvents are common. |
| Temperature | 80-120 °C | 80-150 °C (conventional or microwave) | Higher temperatures are generally required to overcome the activation energy of the C-N bond formation. Microwave heating can significantly reduce reaction times.[7][13][14] |
| Amine Source | Primary and secondary aliphatic or aromatic amines | Primary and secondary aliphatic or aromatic amines | The nature of the amine will influence its nucleophilicity and steric hindrance, affecting reaction rates and yields. |
Detailed Experimental Protocol: Microwave-Assisted Copper-Catalyzed Amination
This protocol is adapted from a reported efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines and can be applied to a variety of amine nucleophiles.[7][13]
Materials and Reagents
-
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Carbazole-based ligand (e.g., N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%)[7]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Diethylene glycol (DEG)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials (10 mL)
Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted copper-catalyzed amination.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine (e.g., 0.19 mmol, 1.0 equiv), the desired amine (0.29 mmol, 1.5 equiv), CuI (0.01 mmol, 5 mol%), the carbazole-based ligand (0.02 mmol, 10 mol%), and K₂CO₃ (0.38 mmol, 2.0 equiv).[7]
-
Reaction Setup: Add diethylene glycol (1 mL) to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 80 °C for 1 hour with stirring.[7]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add deionized water (5 mL) and dichloromethane (5 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, LC-MS, and HRMS.
Characterization of the Product
The identity and purity of the synthesized 3-amino-pyrazolo[1,5-a]pyrimidine should be confirmed by a combination of spectroscopic and spectrometric methods.
-
¹H and ¹³C NMR: These techniques will confirm the structure of the product, showing the disappearance of the C-H signal adjacent to the bromine atom in the starting material and the appearance of new signals corresponding to the introduced amino group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will provide information on the purity of the compound and its molecular weight.
-
HRMS (High-Resolution Mass Spectrometry): This will confirm the elemental composition of the product with high accuracy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time | - Use fresh catalyst and high-purity reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction temperature or time. Consider switching to microwave heating. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water or protic impurities- Inappropriate ligand or base | - Use anhydrous conditions.- Screen different ligands and bases. A weaker base might be beneficial in some cases. |
| Difficulty in purification | - Co-elution of product with starting material or impurities | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with care. Palladium and copper catalysts can be toxic. Organic solvents are flammable and should be kept away from ignition sources.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended temperature and pressure limits for the vials.
Conclusion
The conversion of 3-bromo- to 3-amino-pyrazolo[1,5-a]pyrimidines is a critical transformation for the synthesis of medicinally important compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are highly effective methods for achieving this. The provided microwave-assisted, copper-catalyzed protocol offers a rapid, efficient, and versatile approach with a broad substrate scope.[7][13] Careful optimization of the reaction parameters and adherence to the detailed protocol will enable researchers to reliably synthesize these valuable building blocks for drug discovery and development.
References
-
Hansen, M. D. H., et al. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 25(19), 4588. [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 37-59. [Link]
-
Lipson, V. V., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 534-543. [Link]
-
Chen, J., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12588-12597. [Link]
-
Li, X., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1228-1233. [Link]
-
Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(12), 2796-2800. [Link]
-
Lipson, V. V., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 534-543. [Link]
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3953-3956. [Link]
-
ResearchGate. (2025). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 14(10), 1018. [Link]
-
Al-Zoubi, R. M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 88(15), 10567-10577. [Link]
-
ResearchGate. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]
-
Ovid. (2007). Synthesis of new pyrazolo[1,5-a]pyrimidine...: Archives of Pharmacal Research. [Link]
-
ResearchGate. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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MDPI. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
PubMed. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. [Link]
-
NIH. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]
-
MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
MDPI. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]
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using 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine to synthesize TRK inhibitors
Application Notes & Protocols
Topic: Leveraging 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine for the Synthesis of Novel Tropomyosin Receptor Kinase (TRK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases including TRKA, TRKB, and TRKC, are pivotal regulators of cell proliferation and differentiation, particularly in the nervous system.[1][2] The discovery of oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes has established TRKs as significant therapeutic targets in a wide array of solid tumors.[1][3] This has led to the development of highly potent TRK inhibitors, with several gaining FDA approval, including Larotrectinib and Entrectinib.[4][5][6]
A common structural feature in many of these advanced inhibitors is the pyrazolo[1,5-a]pyrimidine nucleus.[4][5][7] This "privileged scaffold" offers a rigid, planar core that can be strategically functionalized to achieve high-affinity binding to the ATP-binding pocket of the TRK kinase domain. Among the various building blocks for this scaffold, This compound stands out as a versatile and critical starting material. Its bromine atom at the C3 position serves as a synthetic handle for introducing diverse chemical moieties through modern cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
This guide provides a detailed overview of the strategic use of this compound in the synthesis of TRK inhibitors, complete with detailed protocols for key chemical transformations and biological evaluation.
The TRK Signaling Pathway: A Therapeutic Target
Activation of TRK receptors by neurotrophin binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for cell survival and growth. In cancers driven by NTRK fusions, this pathway is constitutively active, leading to uncontrolled cell proliferation.[1] Key pathways include RAS/MAPK and PI3K/AKT, making the inhibition of the TRK kinase domain an effective strategy to halt tumor progression.
Caption: TRK receptor activation and major downstream signaling pathways.
General Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors from the 3-bromo precursor generally involves a key palladium-catalyzed cross-coupling reaction to install a desired aryl or heteroaryl group at the C3 position. This is often followed by functionalization at other positions, if necessary, to complete the synthesis of the final inhibitor.
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Halogenation of 2-Methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the halogenation of 2-methylpyrazolo[1,5-a]pyrimidine. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate common challenges and optimize their synthetic protocols.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.
Q1: I am observing poor yield of my desired C3-monohalogenated product. What are the likely causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. The halogenation of the pyrazolo[1,5-a]pyrimidine core is an electrophilic substitution, and its efficiency depends heavily on the generation of a potent electrophile and the stability of the substrate.[1][2]
Potential Causes & Step-by-Step Solutions:
-
Insufficient Oxidant: When using inexpensive and stable halide salts (e.g., KI, KBr, KCl) as the halogen source, an oxidant is crucial to generate the active electrophilic halogen species (I+, Br+, Cl+). Without an oxidant, the reaction will not proceed.[1][3]
-
Troubleshooting Steps:
-
Verify Oxidant Presence: Ensure an appropriate oxidant like PIDA (phenyliodine diacetate) or K₂S₂O₈ is included in your reaction.[1][4]
-
Optimize Stoichiometry: The yield is highly sensitive to the amount of oxidant. Start with 1.0 equivalent of PIDA or 1.5 equivalents of K₂S₂O₈ relative to your substrate.[1][3][4] Decreasing the oxidant amount can drastically lower the yield.[1][3]
-
Screen Oxidants: If one oxidant gives poor results, consider alternatives. While PIDA often gives excellent yields in water at room temperature, K₂S₂O₈ is also effective, though it may require heating to 80 °C.[1][4]
-
-
-
Suboptimal Solvent and Temperature: The choice of solvent can significantly impact reaction efficiency, particularly for chlorination.
-
Troubleshooting Steps:
-
For Iodination/Bromination: Water is an excellent, environmentally friendly solvent when using PIDA/KX systems, often providing high yields at ambient temperature.[1][2]
-
For Chlorination: If chlorination with PIDA/KCl in water gives a low yield (e.g., ~67%), switching the solvent to methanol (MeOH) can dramatically increase the yield (e.g., to ~86%).[1]
-
Temperature Control: For K₂S₂O₈-promoted reactions, a temperature of 80 °C is often optimal. Lowering the temperature can lead to a significant drop in yield, while no benefit is gained from increasing it further.[3][4]
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction is producing di-halogenated byproducts. How can I improve the regioselectivity for mono-halogenation at the C3 position?
A2: The formation of di-halogenated products indicates that the reaction conditions are too harsh or the halogenating agent is too reactive. While the C3 position is the most electronically favored site for the first halogenation, subsequent halogenation can occur at other positions, such as C5, under forcing conditions.[5]
Key Factors & Solutions:
-
Choice of Halogenating Agent: N-halosuccinimides (NXS), particularly N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are highly reactive and can uniquely lead to di-brominated or di-chlorinated products.[5]
-
Solution: For highly selective C3-mono-halogenation, switch to a milder, more controlled system. The use of potassium halides (KX) with a hypervalent iodine(III) reagent like PIDA in water has been shown to provide exclusive halogenation at the C3 position with excellent yields and no observed side reactions at other sites.[1][2] This method's high regioselectivity is one of its primary advantages.[1]
-
-
Control of Stoichiometry (especially for Iodination): While PIDA/KI is highly selective for C3, using N-iodosuccinimide (NIS) can offer a pathway to either mono- or di-iodinated products.
-
Solution: The selectivity between mono- and di-iodination can be controlled simply by varying the ratio of the pyrazolopyrimidine substrate to NIS.[5] To favor the mono-iodinated product, use approximately 1.0-1.2 equivalents of NIS. To intentionally form the di-iodinated product, a higher ratio of NIS would be required.
-
Decision Tree for Selective Halogenation
Caption: Selecting a halogenation method based on the desired product.
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism for the halogenation of 2-methylpyrazolo[1,5-a]pyrimidine, and why is the C3 position most reactive?
A3: The halogenation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][6] The pyrazolo[1,5-a]pyrimidine ring system is electron-rich and thus susceptible to attack by electrophiles. The reaction involves three key steps:
-
Generation of the Electrophile: The halogenating reagent is activated to form a potent electrophile (e.g., Br+). When using a PIDA/KX system, PIDA first undergoes a ligand exchange with the halide salt to form an active intermediate that delivers the electrophilic halogen.[1]
-
Nucleophilic Attack: The C3 position of the pyrazolopyrimidine ring is the most electron-rich and sterically accessible site. The π-electrons from the ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] The pyrazole moiety of the fused system is more akin to an electron-rich pyrrole, making its CH position (C3) highly nucleophilic compared to the more electron-deficient pyrimidine ring.[7][8]
-
Deprotonation: A weak base in the mixture removes the proton from the C3 carbon, collapsing the sigma complex and restoring the aromaticity of the ring system to yield the final 3-halo-2-methylpyrazolo[1,5-a]pyrimidine product.[6]
Caption: Simplified mechanism of C3-halogenation.
Q4: How do different halogenating agents and conditions compare for this reaction?
A4: The choice of reagent is critical for controlling the outcome, selectivity, and environmental impact of the reaction. Below is a comparison of common methods reported in the literature.
| Reagent System | Typical Conditions | Selectivity | Advantages | Disadvantages | Reference |
| PIDA / KX | H₂O or MeOH, Room Temp, 3h | Excellent for C3-mono-halogenation | Mild, high yields (80-95%), green solvent (water), uses inexpensive salts, excellent regioselectivity. | PIDA is a moderately expensive reagent. | [1][2] |
| K₂S₂O₈ / NaX | H₂O, 80 °C, 1-2h | High for C3-mono-halogenation | Uses inexpensive, common lab reagents. Good yields. | Requires heating. | [3][4] |
| NBS / NCS | Organic Solvent (e.g., MeCN) | Can lead to di-halogenation | Readily available and powerful halogenating agents. | Over-reaction is a common side effect, leading to mixtures of mono- and di-halogenated products. Requires organic solvents. | [5][9] |
| NIS | Organic Solvent (e.g., MeCN) | Controllable for mono- or di-iodination | Selectivity can be tuned by adjusting stoichiometry. | Requires careful control of equivalents to avoid mixtures. | [5] |
This table provides a clear guide for selecting the appropriate conditions based on the desired product and experimental constraints such as cost, reaction time, and desired environmental footprint.
References
-
Dhiman, S., Kumar, R., Sharma, U., & Kumar, V. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2022). ResearchGate. [Link]
-
Sikdar, P., Choudhuri, T., Paul, S., Das, S., & Bagdi, A. K. (2023). K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Dhiman, S., Kumar, R., Sharma, U., & Kumar, V. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed. [Link]
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Zhu, J. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. [Link]
-
Arias Gómez, A. J., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ResearchGate. [Link]
-
K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2023). ACS Omega. [Link]
- This citation was not used in the final response.
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Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]
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Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Mastering Organic Chemistry. [Link]
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- This citation was not used in the final response.
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysis for 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine Coupling
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the functionalization of the 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine scaffold. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your palladium-catalyzed cross-coupling reactions effectively.
Part 1: General Troubleshooting & FAQs for Cross-Coupling
This section addresses common issues applicable to most palladium-catalyzed reactions involving the this compound core.
Question 1: My cross-coupling reaction shows very low or no conversion to the desired product. What are the initial troubleshooting steps?
Answer: When a reaction fails, a systematic check of fundamental parameters is the most efficient way to diagnose the problem.
-
Reagent and Solvent Quality: The purity and integrity of your reagents are paramount. Ensure your solvents are anhydrous and that the base is of high quality.[1] Moisture and oxygen are common culprits that can deactivate the catalyst and sensitive reagents like organoborons.[1][2] Solvents should be freshly purified or from a reliable commercial source.
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to initiate the catalytic cycle.[1] Consider using a modern, pre-activated Pd(0) source or a well-defined precatalyst (e.g., G2, G3, G4 precatalysts), which offer greater stability and reliability.[3][4]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[5] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction. Techniques like freeze-pump-thaw cycles for solvents are highly recommended.[6]
-
Temperature Control: Verify that your heating apparatus is calibrated and providing a consistent temperature. Some cross-coupling reactions have a narrow optimal temperature window.
Question 2: I am observing a significant amount of 2-methylpyrazolo[1,5-a]pyrimidine (debrominated starting material) as a major byproduct. How can this be minimized?
Answer: Debromination is a common side reaction, especially with electron-rich heteroaromatic systems. It often occurs when the desired cross-coupling is slow, allowing competing pathways to dominate.
-
Ligand Choice: This is the most critical factor. The use of bulky, electron-rich phosphine ligands is essential. These ligands accelerate the rate of oxidative addition and reductive elimination, the productive steps of the catalytic cycle, thereby outcompeting the debromination pathway. For the pyrazolo[1,5-a]pyrimidine core, ligands like XPhos have been shown to be particularly effective in suppressing debromination in Suzuki couplings.[3][4][7]
-
Base Selection: The choice and strength of the base can influence debromination rates. Sometimes, a weaker base or a phosphate base (e.g., K₃PO₄) can be beneficial compared to stronger hydroxide or carbonate bases.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the debromination pathway relative to the cross-coupling reaction.
Question 3: My reaction mixture turns black, and a precipitate forms, leading to low yield. What is happening?
Answer: The formation of a black precipitate is typically palladium black, which is aggregated, inactive palladium metal.[5] This indicates catalyst decomposition and the collapse of the catalytic cycle.
-
Cause: This is often due to the dissociation of the supporting ligand from the palladium center, especially when using sterically hindered monodentate phosphines.[5] The "naked" palladium species are unstable and rapidly aggregate. Oxygen contamination can also accelerate this process.
-
Solution:
-
Use Precatalysts: Modern precatalysts are designed for high stability, ensuring a controlled release of the active Pd(0) species and maintaining the proper ligand-to-metal ratio.
-
Ligand Ratio: If generating the catalyst in situ, ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ligand:Pd ratio is often used.
-
Rigorous Degassing: As mentioned, oxygen is a key contributor to catalyst decomposition.[5]
-
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose common issues with palladium cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Buchwald-Hartwig Amination of Substituted Pyrazolo[1,5-a]pyrimidines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex nitrogen-containing heterocycles. Specifically, we will address the common and often frustrating challenge of steric hindrance in the Buchwald-Hartwig amination of substituted pyrazolo[1,5-a]pyrimidines. This valuable scaffold is prevalent in medicinal chemistry, and mastering its functionalization is key to accelerating drug discovery programs.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenging cross-coupling reactions.
Introduction: The Challenge of Steric Congestion
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[3][4] However, its application to sterically demanding substrates, such as highly substituted pyrazolo[1,5-a]pyrimidines, can be problematic. Steric bulk on either the heterocyclic electrophile or the amine nucleophile can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, or complete reaction failure.[5]
Understanding the interplay between ligand choice, base selection, and solvent effects is paramount to overcoming these steric barriers. This guide will equip you with the knowledge to rationally design and troubleshoot your experiments for optimal outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing Buchwald-Hartwig aminations on sterically hindered pyrazolo[1,5-a]pyrimidines.
Q1: My reaction with a bulky amine and a substituted pyrazolo[1,5-a]pyrimidine is not proceeding to completion. What is the most likely culprit?
A1: The most common issue is an inadequate catalyst system, specifically the phosphine ligand. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are often essential.[3][6] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Consider switching to ligands like XPhos, tBuXPhos, or RuPhos, which are specifically designed to facilitate reactions with hindered substrates.[7][8]
Q2: I am observing significant hydrodehalogenation of my pyrazolo[1,5-a]pyrimidine starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction that competes with the desired amination. It can be exacerbated by a slow reductive elimination step. To favor the desired C-N bond formation, you can:
-
Increase the steric bulk of the ligand: This can accelerate reductive elimination relative to β-hydride elimination.[3]
-
Choose a less coordinating solvent: Solvents like toluene or dioxane are generally preferred.[9]
-
Optimize the base: While strong bases like NaOtBu are often required, they can sometimes promote side reactions. A careful screening of bases, including weaker options like K₂CO₃ or Cs₂CO₃ in combination with higher temperatures, may be beneficial.[8][10]
Q3: Can I use aryl chlorides as coupling partners for my pyrazolo[1,5-a]pyrimidine synthesis? I've heard they are less reactive.
A3: Aryl chlorides are indeed less reactive than the corresponding bromides or iodides in oxidative addition.[11] However, modern catalyst systems have largely overcome this limitation. The use of highly active, sterically demanding N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands can enable the efficient coupling of aryl chlorides.[12][13][14] Using a pre-formed palladium-ligand complex can also lead to more consistent and reliable results with challenging electrophiles.[8][15]
Q4: My starting materials are sensitive to strong bases like NaOtBu. What are my options?
A4: For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are viable alternatives, though they may necessitate higher reaction temperatures.[15] Another effective strategy is the use of lithium bis(trimethylsilyl)amide (LHMDS), which is a strong, non-nucleophilic base that is often compatible with a wider range of functional groups.[9]
Troubleshooting Guide: A Systematic Approach
When a Buchwald-Hartwig amination of a substituted pyrazolo[1,5-a]pyrimidine fails or gives low yields, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow for optimizing your reaction conditions.
Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.
In-Depth Troubleshooting Steps
1. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of ligand is arguably the most critical factor in overcoming steric hindrance.[6] Bulky, electron-rich ligands are necessary to promote the formation of the active monoligated palladium catalyst and to accelerate the rate-limiting reductive elimination step.[3]
| Ligand Generation | Common Examples | Ideal for... |
| First Generation | P(o-tolyl)₃ | Less hindered secondary amines and aryl bromides.[3] |
| Bidentate | BINAP, DPPF | Primary amines with aryl iodides and triflates.[3] |
| Sterically Hindered Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly substituted pyrazolo[1,5-a]pyrimidines and bulky amines. This is the recommended starting point for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Very challenging couplings, including those with aryl chlorides.[12][16] |
Protocol for Ligand Screening:
-
Set up a parallel reaction screen with your substituted pyrazolo[1,5-a]pyrimidine halide and the desired amine.
-
Use a consistent palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and base (e.g., NaOtBu).
-
Screen a panel of sterically demanding ligands (e.g., XPhos, RuPhos, tBuXPhos, and an NHC ligand like IPr).
-
Run the reactions at a standard temperature (e.g., 100 °C in toluene) and monitor by LC-MS or TLC.
-
Identify the ligand that provides the highest conversion to the desired product.
2. The Role of the Base: More Than Just a Proton Sponge
The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[10] The choice of base can significantly impact reaction rates and substrate compatibility.
| Base | pKa of Conjugate Acid | Common Applications & Considerations |
| NaOtBu | ~19 | The most common and often most effective base. Can be incompatible with base-sensitive functional groups.[9] |
| LHMDS | ~26 | A strong, non-nucleophilic base that is often better tolerated by substrates with protic functional groups.[9] |
| K₃PO₄ | ~12.3 | A weaker base that may require higher reaction temperatures but is compatible with a broader range of functional groups. |
| Cs₂CO₃ | ~10.3 | A weaker, often more soluble base suitable for sensitive substrates.[15] |
3. Solvent Effects: The Reaction Environment
The solvent not only dissolves the reactants but can also influence the stability of catalytic intermediates.
-
Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are the most common choices.
-
Ensure the solvent is anhydrous. Water can deactivate the palladium catalyst.
-
Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
4. Temperature and Reaction Time
Sterically hindered couplings often require elevated temperatures to overcome the higher activation energies of the catalytic steps.
-
A typical temperature range is 80-120 °C .
-
If a reaction is sluggish at a given temperature, a gradual increase can often improve the rate and yield.
-
Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields, particularly for challenging substrates.[1][17]
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
stability of pyrazolo[1,5-a]pyrimidine derivatives under acidic and basic conditions
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to address stability challenges encountered during synthesis, workup, purification, and formulation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the chemical stability of the pyrazolo[1,5-a]pyrimidine core.
Q1: What is the general stability profile of the pyrazolo[1,5-a]pyrimidine ring system?
A: The pyrazolo[1,5-a]pyrimidine scaffold is a fused, aromatic heterocyclic system that is generally considered to be robust under many common synthetic conditions.[1] Its stability, however, is highly dependent on the substitution pattern on both the pyrazole and pyrimidine rings, as well as the specific reaction conditions (pH, temperature, and solvent). While stable to many reagents, it can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.
Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine ring affect its stability?
A: Substituents play a critical role in modulating the electronic properties and, consequently, the chemical stability of the ring system.[2][3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or haloalkyls (-CF₃) decrease the electron density of the ring system. This makes the pyrimidine ring, in particular, more susceptible to nucleophilic attack, especially at positions C5 and C7. While EWGs can increase reactivity for desired substitutions, they may also render the molecule more liable to degradation by nucleophiles like hydroxide or even water under harsh conditions.
-
Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), or alkyl groups increase the electron density of the scaffold. This enhances the nucleophilicity of the ring, making it more reactive towards electrophiles (e.g., during nitration or halogenation at the C3 position).[1] EDGs can also increase the basicity of the ring nitrogens, making protonation under acidic conditions more favorable, which can be a prelude to acid-catalyzed degradation.[4]
Q3: What are the most reactive positions on the pyrazolo[1,5-a]pyrimidine core under acidic and basic conditions?
A: The reactivity is dictated by the electronic nature of the bicyclic system.
-
Under acidic conditions: The nitrogen atoms, particularly N4 in the pyrimidine ring, are the most likely sites of protonation. This protonation activates the ring, making the electrophilic C5 and C7 positions vulnerable to nucleophilic attack. The C3 position on the electron-rich pyrazole ring is susceptible to electrophilic substitution.[1]
-
Under basic conditions: The C5 and C7 positions of the pyrimidine ring are the most electrophilic and, therefore, are the primary sites for nucleophilic aromatic substitution (SNAᵣ) reactions, especially if they bear a good leaving group (e.g., a halogen).[5]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides practical solutions to specific problems you may encounter during your work.
Issue 1: My compound is degrading during an acidic aqueous workup (e.g., 1M HCl wash). How can I mitigate this?
-
Plausible Cause: Strong mineral acids can protonate the pyrazolo[1,5-a]pyrimidine ring, increasing its solubility in the aqueous phase and simultaneously activating it towards nucleophilic attack by water, which can lead to ring-opening or other hydrolytic degradation pathways. The presence of certain functional groups can exacerbate this issue.
-
Troubleshooting & Solutions:
-
Use Milder Acids: Replace strong mineral acids like HCl or H₂SO₄ with weaker organic acids for neutralization or washing.
-
Recommended: Saturated ammonium chloride (NH₄Cl) solution, 10% citric acid solution, or dilute acetic acid. These provide a sufficiently acidic environment to neutralize bases like triethylamine or pyridine without causing significant degradation of the core scaffold.
-
-
Lower the Temperature: Perform all acidic washes at low temperatures (0-5 °C). The kinetics of degradation reactions are significantly slowed at reduced temperatures, minimizing compound loss.
-
Minimize Contact Time: Do not let the organic and acidic aqueous layers stir together for extended periods. Perform the wash or extraction quickly and separate the layers promptly.
-
Use a Biphasic System with Brine: After the acidic wash, perform a subsequent wash with saturated sodium chloride (brine) solution. This helps to remove residual water and acid from the organic layer and pushes the equilibrium back towards the neutral, more stable form of your compound.
-
Issue 2: I am attempting to hydrolyze an ester on my molecule with LiOH or NaOH, but I'm seeing significant decomposition of the heterocyclic core.
-
Plausible Cause: The pyrimidine portion of the scaffold, especially if substituted with electron-withdrawing groups, is susceptible to direct nucleophilic attack by the hydroxide ion. This can lead to irreversible ring-opening or the formation of undesired hydroxylated byproducts at the C5 or C7 positions.
-
Troubleshooting & Solutions:
-
Screen Weaker Bases: Use milder inorganic bases that provide a lower concentration of hydroxide ions.
-
Recommended: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a mixed solvent system like MeOH/H₂O or THF/H₂O. These reactions may require longer times or gentle heating but are often much cleaner.
-
-
Employ Non-Nucleophilic Organic Bases: For base-sensitive substrates, consider non-aqueous conditions using sterically hindered, non-nucleophilic bases.
-
Recommended: 1,8-Diazabicycloundec-7-ene (DBU) or 1,1,3,3-Tetramethylguanidine (TMG) in an anhydrous organic solvent like THF or DCM.
-
-
Consider Enzymatic Hydrolysis: For high-value, late-stage intermediates, enzymatic hydrolysis using a lipase can offer exceptional selectivity for the ester group while leaving the heterocyclic core completely untouched.
-
Issue 3: My compound appears unstable during silica gel column chromatography, resulting in streaking and low recovery.
-
Plausible Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). If your pyrazolo[1,5-a]pyrimidine derivative has basic nitrogen atoms, it can strongly and sometimes irreversibly bind to the acidic sites on the silica. This prolonged contact can catalyze on-column degradation.
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, pre-slurry the silica gel in the mobile phase containing a small amount of a volatile base.
-
Standard Protocol: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites and significantly improves peak shape and recovery for basic compounds.
-
-
Switch to a Different Stationary Phase: If basic deactivation is insufficient, consider alternative chromatography media.
-
Recommended: Alumina (basic or neutral), which is better suited for base-sensitive or basic compounds. Alternatively, reversed-phase chromatography (C18) using buffered mobile phases (e.g., water/acetonitrile with ammonium acetate or formic acid) is an excellent option for polar derivatives.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Standardized pH-Dependent Stability Assay
This protocol provides a robust method to quantitatively assess the stability of a pyrazolo[1,5-a]pyrimidine derivative across a range of pH values.
Objective: To determine the rate of degradation of a test compound at pH 2.0, 7.4, and 9.0 over 48 hours.
Materials:
-
Test Compound (stock solution in DMSO or ACN, e.g., 10 mM)
-
Buffers:
-
pH 2.0: 0.01 N HCl
-
pH 7.4: Phosphate Buffered Saline (PBS)
-
pH 9.0: Borate Buffer
-
-
HPLC-UV/MS system
-
Incubator or water bath set to 37 °C
Methodology:
-
Preparation: Prepare 1 mL aliquots of each buffer in triplicate in HPLC vials.
-
Initiation (t=0): Spike each vial with the test compound stock solution to a final concentration of 10 µM. (e.g., add 1 µL of 10 mM stock to 1 mL of buffer). Vortex briefly.
-
Time Zero Analysis: Immediately inject one set of samples (pH 2.0, 7.4, 9.0) onto the HPLC system to obtain the initial peak area (A₀).
-
Incubation: Place the remaining vials in a 37 °C incubator.
-
Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a set of vials from the incubator, allow them to cool to room temperature, and inject them into the HPLC system to measure the peak area of the parent compound (Aₜ).
-
Data Analysis: Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100
Data Presentation: Sample Stability Data Table
The results of the stability assay can be summarized in a table for clear comparison.
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 91.5 | 99.8 | 98.7 |
| 4 | 84.2 | 99.5 | 97.1 |
| 8 | 70.1 | 99.1 | 94.5 |
| 24 | 45.3 | 98.2 | 85.6 |
| 48 | 22.8 | 97.5 | 72.3 |
This is example data and does not represent a specific compound.
Part 4: Visualization of Key Processes
Diagram 1: General Workflow for Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of a pyrazolo[1,5-a]pyrimidine derivative.
Diagram 2: Potential Acid-Catalyzed Degradation Pathway
This diagram illustrates a hypothetical mechanism for the degradation of a pyrazolo[1,5-a]pyrimidine derivative under strong acidic conditions.
Caption: A potential mechanism for acid-catalyzed ring-opening.
References
-
Vertex AI Search Result[6] - Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
-
Vertex AI Search Result[2] - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
Vertex AI Search Result[4] - Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
-
Vertex AI Search Result[1] - Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Vertex AI Search Result[3] - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Vertex AI Search Result[5] - Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including as potent protein kinase inhibitors in cancer therapy.[1] However, their synthesis can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A1: Achieving high regioselectivity is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, especially when using unsymmetrical β-dicarbonyl compounds. The formation of different isomers arises from the two possible modes of cyclization of the intermediate.[1]
Underlying Cause: The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons in the β-dicarbonyl compound and the nucleophilicity of the N1 and N2 atoms of the aminopyrazole.
Troubleshooting Strategies:
-
Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound significantly influences regioselectivity. For instance, using β-ketoesters or β-diketones with sterically or electronically distinct carbonyl groups can favor the formation of a single isomer.[1]
-
Reaction Conditions:
-
Catalyst: The choice of an acidic or basic catalyst can direct the reaction towards a specific regioisomer. Lewis acids can also be employed to enhance selectivity.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) is recommended.
-
Temperature: In some cases, temperature can play a role in controlling the kinetic versus thermodynamic product distribution.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve regioselectivity in some cases, often leading to shorter reaction times and higher yields of the desired isomer.[1] This is attributed to the rapid and uniform heating provided by microwaves.
Q2: I am consistently obtaining low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors, including incomplete reactions, side product formation, and product degradation.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents. Among its various isomeric forms, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines have garnered significant attention, particularly in the realm of oncology.[1] This guide provides a comprehensive, objective comparison of these two pivotal scaffolds, delving into their synthesis, physicochemical properties, biological activities, and structure-activity relationships, supported by experimental insights to inform rational drug design.
At a Glance: Key Distinctions
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Fused pyrazole and pyrimidine rings with a bridgehead nitrogen. | Fused pyrazole and pyrimidine rings with no bridgehead nitrogen. |
| Synthesis | Commonly via condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds.[1] | Can be synthesized from either pyrazole or pyrimidine precursors.[2] |
| Physicochemical Properties | Often exhibit tunable fluorescent properties. | Generally characterized by poor aqueous solubility, often necessitating prodrug strategies.[3] |
| Biological Targets | Broad range of kinases including Pim-1, FLT3, Trk, and PI3Kδ. | Potent inhibitors of kinases such as EGFR, VEGFR, Src, and CDKs.[2] |
| Approved Drugs | Indiplon, Lorediplon, Zaleplon (sedative-hypnotics).[4] | Allopurinol (gout), Ibrutinib (cancer), Dinaciclib (cancer).[2] |
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the bicyclic system, which significantly influences their chemical character and biological interactions.[1]
The pyrazolo[1,5-a]pyrimidine scaffold features a nitrogen atom at the bridgehead, which impacts its electronic distribution and conformational flexibility. This unique arrangement can contribute to favorable interactions with biological targets and, in some cases, impart intrinsic fluorescence, a property that can be exploited in the development of chemical probes and diagnostic agents.
In contrast, the pyrazolo[3,4-d]pyrimidine scaffold is a direct isostere of adenine, a key component of ATP.[2] This structural mimicry is a cornerstone of its success as a kinase inhibitor, allowing it to effectively compete with ATP for binding to the kinase active site. However, this scaffold is often associated with poor aqueous solubility, a significant hurdle in drug development that may necessitate the implementation of prodrug strategies to enhance bioavailability.[3]
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines offer versatile synthetic routes, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds, enaminones, or ynones.[1] This approach allows for the facile introduction of substituents at various positions of the pyrimidine ring.
General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be approached from either a pyrazole or a pyrimidine precursor. A common route starts with a substituted pyrazole, which is then cyclized to form the fused pyrimidine ring. For instance, 5-amino-1H-pyrazole-4-carbonitrile can be reacted with formic acid to yield the pyrazolo[3,4-d]pyrimidin-4-one core, which can be further functionalized.
General synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Biological Applications: A Focus on Kinase Inhibition
Both scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
This scaffold has demonstrated remarkable versatility, with derivatives showing inhibitory activity against a wide array of kinases. For example, they have been successfully developed as inhibitors of Pim-1, a serine/threonine kinase implicated in various cancers. Furthermore, pyrazolo[1,5-a]pyrimidine-based compounds have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, and Tropomyosin receptor kinases (Trks), which are involved in a range of solid tumors.
Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine has made it a go-to scaffold for the design of ATP-competitive kinase inhibitors.[2] This has led to the development of highly successful drugs targeting key oncogenic kinases. Notable examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical drivers of tumor growth and angiogenesis. Additionally, this scaffold has yielded potent inhibitors of Src family kinases and Cyclin-Dependent Kinases (CDKs), which play crucial roles in cell cycle progression.
Structure-Activity Relationship (SAR) Insights
The systematic modification of substituents around these scaffolds has provided invaluable insights into the structural requirements for potent and selective kinase inhibition.
For pyrazolo[1,5-a]pyrimidines , SAR studies have revealed that substitution at the 2, 5, and 7-positions can significantly impact kinase inhibitory activity and selectivity. For instance, the introduction of a morpholine group at the 7-position has been shown to enhance selectivity for certain kinases.
In the case of pyrazolo[3,4-d]pyrimidines , the N1 position of the pyrazole ring is a critical point for modification to achieve potent kinase inhibition. Substituents at this position can form crucial hydrogen bonds with the hinge region of the kinase active site. The 4-position of the pyrimidine ring is another key area for substitution, often accommodating larger hydrophobic groups that can interact with the hydrophobic pocket of the ATP-binding site.[2]
Experimental Protocols
To provide a practical context for the application of these scaffolds, the following are representative experimental protocols for their synthesis and biological evaluation.
Synthesis of a 7-Aminopyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a microwave-assisted synthesis, a technique often employed to accelerate reaction times and improve yields.
Materials:
-
N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide
-
Benzylidene malononitrile
-
Microwave reactor
Procedure:
-
Combine N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide (1 mmol) and benzylidene malononitrile (1 mmol) in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, the crude product can be purified by recrystallization or column chromatography to yield the 7-aminopyrazolo[1,5-a]pyrimidine derivative.[1]
Synthesis of a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate
This protocol outlines a common route to a key intermediate for further functionalization.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 mmol) to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be collected by filtration, washed with water, and dried.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[5][6]
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
A simplified workflow for the discovery of kinase inhibitors based on pyrazolopyrimidine scaffolds.
Conclusion
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably powerful starting points for the design of novel therapeutics, particularly in the field of oncology. The choice between these two isomeric cores will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. The pyrazolo[1,5-a]pyrimidine scaffold offers synthetic versatility and tunable photophysical properties, while the pyrazolo[3,4-d]pyrimidine scaffold's close resemblance to adenine provides a proven blueprint for potent kinase inhibition. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will empower researchers to make informed decisions in their drug discovery endeavors, ultimately accelerating the development of new and effective medicines.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2023. Available from: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021. Available from: [Link]
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The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Efficacy in Modern Drug Discovery
The landscape of targeted therapy is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that offer enhanced efficacy, selectivity, and improved safety profiles over established drugs. Among the privileged heterocyclic structures in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a powerhouse, yielding a multitude of derivatives with potent and diverse biological activities.[1] This guide provides an in-depth, comparative analysis of the efficacy of promising pyrazolo[1,5-a]pyrimidine derivatives against established drugs in key therapeutic areas, substantiated by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Framework for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, offers a unique three-dimensional architecture that is highly amenable to synthetic modification. This structural versatility has been expertly exploited to design potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2] The ability to strategically functionalize the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of interactions with the ATP-binding pocket of kinases, leading to highly selective and potent inhibitors.[2]
Comparative Efficacy Analysis: Pyrazolo[1,5-a]pyrimidines versus Standard-of-Care
This section delves into a direct comparison of the efficacy of leading pyrazolo[1,5-a]pyrimidine derivatives against established drugs in three critical oncological and immunological signaling pathways: Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase Delta (PI3Kδ).
Tropomyosin Receptor Kinase (Trk) Inhibition: A New Generation of Precision Oncology
NTRK gene fusions have emerged as key oncogenic drivers in a wide array of solid tumors. The first-generation Trk inhibitor, Larotrectinib, demonstrated the profound clinical benefit of targeting this pathway.[3] However, the development of acquired resistance has necessitated the discovery of next-generation inhibitors.
Repotrectinib (TPX-0005): A Pyrazolo[1,5-a]pyrimidine Outperforming its Predecessor
Repotrectinib, a pyrazolo[1,5-a]pyrimidine-based macrocycle, was rationally designed to overcome the limitations of first-generation Trk inhibitors.[4][5][6] Its compact, rigid structure allows it to potently inhibit both wild-type Trk and clinically relevant solvent-front mutations that confer resistance to drugs like Larotrectinib.[4][6]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Repotrectinib | TRKA | <0.1 | Ba/F3 | [4] |
| Larotrectinib | TRKA | 1.7 | N/A | [7] |
| Repotrectinib | TRKA G595R | 0.2 | Ba/F3 | [4] |
| Larotrectinib | TRKA G595R | 24 | N/A | [3] |
Mechanism of Action: Overcoming Resistance
Larotrectinib is a potent and selective inhibitor of all three Trk proteins (TrkA, TrkB, and TrkC) by binding to their ATP-binding pocket and preventing their activation.[3][8][9] However, mutations in the kinase domain, such as the G595R "gatekeeper" mutation, can sterically hinder drug binding, leading to resistance. Repotrectinib's unique macrocyclic structure allows it to form different interactions within the ATP-binding site, effectively evading the steric clash caused by the G595R mutation and maintaining potent inhibition.[4][6]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Targeting Cell Cycle Dysregulation in Cancer
Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition.[10] Ribociclib, an approved CDK4/6 inhibitor, has demonstrated clinical efficacy in certain breast cancers, but the development of selective CDK2 inhibitors remains a key objective.[2][11][12]
Pyrazolo[1,5-a]pyrimidine Derivatives: Achieving Potency and Selectivity
Recent studies have highlighted a series of pyrazolo[1,5-a]pyrimidine derivatives as highly potent and selective CDK2 inhibitors, with some compounds exhibiting comparable or superior activity to established CDK inhibitors like Dinaciclib.[13][14]
| Compound | Target | IC50 (nM) | Reference |
| Compound 5h | CDK2 | 22 | [13] |
| Dinaciclib | CDK2 | 18 | [13] |
| Compound 5i | CDK2 | 24 | [13] |
| Ribociclib | CDK2 | >1000 | [11] |
Mechanism of Action: Competitive ATP Inhibition
Both the pyrazolo[1,5-a]pyrimidine derivatives and Dinaciclib act as ATP-competitive inhibitors of CDK2.[10][13] They occupy the ATP-binding pocket of the CDK2/Cyclin E complex, preventing the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), thereby inducing cell cycle arrest at the G1/S checkpoint.[2][11] The pyrazolo[1,5-a]pyrimidine scaffold provides an excellent template for optimizing interactions with the hinge region and other key residues within the CDK2 active site, leading to high potency.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: A Focus on B-Cell Malignancies and Inflammation
The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[7][15][16][17] Idelalisib, a selective PI3Kδ inhibitor, is approved for the treatment of certain B-cell malignancies.[7][15][16][17]
CPL302415: A Highly Potent and Selective Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor
Researchers have developed a series of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective PI3Kδ inhibitors. Among these, CPL302415 has demonstrated exceptional potency and selectivity over other PI3K isoforms.
| Compound | Target | IC50 (nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kγ | Reference |
| CPL302415 | PI3Kδ | 18 | 79-fold | 1415-fold | 939-fold | |
| Idelalisib | PI3Kδ | 19 | 452-fold | 210-fold | 110-fold |
Mechanism of Action: Targeting B-Cell Survival
Idelalisib and CPL302415 are ATP-competitive inhibitors that bind to the catalytic p110δ subunit of PI3Kδ.[7][15][16][17] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), these inhibitors disrupt the B-cell receptor (BCR) signaling pathway, leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[7][15][16][17] The high selectivity of CPL302415 for PI3Kδ over other isoforms is a critical attribute, as it may translate to a more favorable safety profile by minimizing off-target effects.
Experimental Protocols: A Guide to Efficacy Assessment
The following protocols provide a detailed, step-by-step methodology for key assays used to evaluate the efficacy of kinase inhibitors. The causality behind experimental choices is explained to ensure a self-validating system.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay is a universal and highly sensitive method for measuring the activity of a wide range of kinases by quantifying the amount of ADP produced during the enzymatic reaction.
Rationale: The ADP-Glo™ assay provides a direct measure of kinase activity. Its high sensitivity and broad dynamic range make it ideal for determining the IC50 values of inhibitors with high precision.
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (pyrazolo[1,5-a]pyrimidine derivative or known drug) at various concentrations.
-
Enzyme and Substrate Addition: Add 2 µL of the kinase enzyme and 2 µL of the substrate/ATP mixture to each well. The final concentrations of enzyme, substrate, and ATP should be optimized for each specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the determination of the concentration at which a compound inhibits cell growth (GI50) or is cytotoxic.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivative or the known drug for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules downstream of a targeted kinase.
Rationale: Western blotting provides a semi-quantitative assessment of the on-target effect of a kinase inhibitor within a cellular context. By examining the phosphorylation of downstream substrates, one can confirm that the inhibitor is engaging its target and modulating the intended signaling pathway.
Methodology:
-
Cell Lysis: Lyse cells treated with the inhibitor and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal protein loading.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value as a privileged structure in the design of potent and selective kinase inhibitors. The derivatives highlighted in this guide exhibit compelling efficacy, in some cases surpassing that of established drugs, particularly in overcoming mechanisms of acquired resistance. The continued exploration of this versatile scaffold, guided by structure-activity relationship studies and innovative synthetic strategies, holds immense promise for the development of next-generation targeted therapies. As our understanding of the complex signaling networks that drive disease deepens, the adaptability of the pyrazolo[1,5-a]pyrimidine core will undoubtedly be leveraged to create novel therapeutics with superior clinical outcomes.
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Iorkula, T. K., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1877. [Link]
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Fallacara, C., et al. (2019). Pyrazolo[3,4-d]pyrimidines as novel Src tyrosine kinase inhibitors endowed with in vivo activity against CNS tumors. European Journal of Medicinal Chemistry, 166, 314-325. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidine-pyrazole hybrids as dual BRAFV600E/JNK inhibitors with potent anticancer and anti-inflammatory activities. Bioorganic Chemistry, 128, 106085. [Link]
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Pal, A., et al. (2019). Synthesis and SAR of pyrazole- and triazole-substituted pyrazolo[1,5-a]pyrimidine derivatives as TrkA kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2131-2136. [Link]
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A Comparative Guide to the Kinase Selectivity Profile of 2-methylpyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered preclinical and clinical development. Its ATP-mimetic nature allows for potent inhibition of various kinases, while the diverse substitution patterns possible on the pyrimidine and pyrazole rings enable the fine-tuning of selectivity and pharmacokinetic properties. This guide provides a comparative analysis of the kinase selectivity profiles of representative 2-methylpyrazolo[1,5-a]pyrimidine derivatives, offering insights into their therapeutic potential and off-target effects. We will delve into the experimental methodologies used to generate these profiles and compare the selectivity of these compounds with established kinase inhibitors.
The 2-methylpyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The pyrazolo[1,5-a]pyrimidine core is an attractive scaffold for kinase inhibitor design due to its structural resemblance to the adenine base of ATP, allowing it to form key hydrogen bonds with the kinase hinge region.[1] The 2-methyl group is a common feature in many derivatives, often contributing to favorable interactions within the ATP-binding pocket. Modifications at other positions, such as the 5- and 7-positions of the pyrimidine ring, are crucial for modulating potency and selectivity against specific kinase targets.[1] This has led to the development of inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Casein Kinase 2 (CK2).[1][2][3]
Comparative Kinase Selectivity Profiles
To illustrate the diverse selectivity profiles achievable with the 2-methylpyrazolo[1,5-a]pyrimidine scaffold, we will examine the profiles of several exemplary compounds. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, with highly selective compounds generally exhibiting fewer off-target effects.
One notable example is the CDK inhibitor BS-194 , a pyrazolo[1,5-a]pyrimidine derivative that demonstrates potent inhibition of several CDKs.[4] While not a 2-methyl derivative, its selectivity profile provides a valuable reference point for this class of compounds. BS-194 inhibits CDK2, CDK1, CDK5, and CDK9 with IC50 values of 3, 30, 30, and 90 nmol/L, respectively, showcasing a degree of selectivity for CDK2.[4]
Another illustrative compound, though not a 2-methyl derivative, is eCF506 , a potent SRC family kinase inhibitor. This compound was developed from the promiscuous inhibitor PP1 and optimized for potent and selective inhibition of SRC, with a subnanomolar IC50.[5] Importantly, eCF506 displays exceptional selectivity over the closely related ABL kinase, requiring a concentration three orders of magnitude higher for inhibition.[5]
For the purpose of this guide, we will present a hypothetical, yet representative, kinase selectivity profile for a generic 2-methylpyrazolo[1,5-a]pyrimidine derivative, Compound X , based on the general selectivity patterns observed for this class of inhibitors. This will be compared against the known selectivity profiles of the clinically relevant inhibitors Silmitasertib (CX-4945) , a CK2 inhibitor, and Idelalisib , a PI3Kδ inhibitor.
Table 1: Comparative Kinase Inhibition Data (IC50/Kd in nM)
| Kinase Target | Compound X (2-methylpyrazolo[1,5-a]pyrimidine derivative) (Hypothetical) | Silmitasertib (CK2 Inhibitor) | Idelalisib (PI3Kδ Inhibitor) |
| Primary Target | CDK2: 10 | CK2α: 1 | PI3Kδ: 19 |
| CDK1 | 50 | >10,000 | >10,000 |
| CDK9 | 150 | >10,000 | >10,000 |
| SRC | >1,000 | >10,000 | >10,000 |
| ABL | >10,000 | >10,000 | >10,000 |
| FLT3 | >1,000 | 35 | >10,000 |
| PIM1 | >1,000 | 46 | >10,000 |
| PI3Kα | >10,000 | >10,000 | 8,600 |
| PI3Kβ | >10,000 | >10,000 | 4,000 |
| PI3Kγ | >10,000 | >10,000 | 2,100 |
Data for Silmitasertib and Idelalisib are from published sources.[5][6] Data for Compound X is hypothetical and for illustrative purposes.
This table highlights the potential for developing highly selective inhibitors based on the 2-methylpyrazolo[1,5-a]pyrimidine scaffold. While "Compound X" is depicted as a selective CDK2 inhibitor, modifications to its structure could shift its selectivity towards other kinase targets.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. Several high-throughput screening platforms are available for this purpose.
KINOMEscan® Competition Binding Assay
One of the most widely used platforms is the KINOMEscan® assay, a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[7][8]
Detailed Protocol for KINOMEscan® Profiling:
-
Preparation of Kinase-Tagged Phage: Recombinant human kinases are tagged with a unique DNA identifier.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Competition Binding: The test compound, at a fixed concentration (e.g., 10 µM), is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.[6]
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified by qPCR using the unique DNA tag.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound to the kinase.
ADP-Glo™ Kinase Assay for IC50 Determination
To determine the potency of an inhibitor against specific kinases identified as "hits" in a primary screen, a dose-response assay such as the ADP-Glo™ Kinase Assay is commonly employed. This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Detailed Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and a serial dilution of the inhibitor in kinase reaction buffer.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparison with Alternative Kinase Inhibitors
The selectivity of 2-methylpyrazolo[1,5-a]pyrimidine derivatives can be benchmarked against other classes of kinase inhibitors.
-
Silmitasertib (CX-4945): A potent and selective inhibitor of CK2.[5] While highly selective for CK2, at higher concentrations (500 nM), it has been shown to inhibit 49 out of 235 kinases tested by more than 50%.[5] This highlights that even highly selective inhibitors can have off-target effects at concentrations significantly above their IC50 for the primary target.
-
Idelalisib: A selective inhibitor of the delta isoform of PI3K.[6] It exhibits 453-, 210-, and 110-fold selectivity against the α, β, and γ isoforms, respectively.[6] This high degree of isoform selectivity within a kinase family is a key attribute for targeted therapies.
The 2-methylpyrazolo[1,5-a]pyrimidine scaffold offers the potential to develop inhibitors with selectivity profiles that are competitive with, or even superior to, existing clinical candidates. The ability to readily modify the scaffold allows for the optimization of selectivity against a desired target while minimizing interactions with other kinases, thereby potentially leading to safer and more effective therapeutic agents.
Conclusion
The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a versatile and valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by the diverse range of kinases targeted by this class of compounds, subtle structural modifications can lead to significant changes in the selectivity profile. The use of comprehensive screening platforms like KINOMEscan® is essential for fully characterizing the selectivity of these inhibitors and identifying potential off-target liabilities. By understanding the structure-activity relationships that govern kinase selectivity, researchers can continue to develop novel 2-methylpyrazolo[1,5-a]pyrimidine derivatives with improved therapeutic profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
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Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24651-24675. Available from: [Link]
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Dolinska, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009-4024. Available from: [Link]
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Somoza, J. R., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry, 290(13), 8439-8446. Available from: [Link]
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Rossi, K. A., et al. (2005). Understanding and modulating cyclin-dependent kinase inhibitor specificity: molecular modeling and biochemical evaluation of pyrazolopyrimidinones as CDK2/cyclin A and CDK4/cyclin D1 inhibitors. Journal of Computer-Aided Molecular Design, 19(2), 111-122. Available from: [Link]
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Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available from: [Link]
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Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. Available from: [Link]
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LINCS Consortium. (2018). KINOMEscan data. Retrieved from [Link]
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Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522. Available from: [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 135. Available from: [Link]
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ChEMBL. (n.d.). Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... (CHEMBL1800061). Retrieved from [Link]
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Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537–3541. Available from: [Link]
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Gopalsamy, A., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters, 15(6), 1591–1594. Available from: [Link]
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Sharma, S., et al. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. Available from: [Link]
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Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available from: [Link]
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Tensaout, H., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(10), 2005-2016. Available from: [Link]
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van der Heden van Noort, G. J., et al. (2022). Identification of novel pathways in idelalisib metabolism and bioactivation. British Journal of Pharmacology, 179(19), 4569-4586. Available from: [Link]
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Wang, Y., et al. (2021). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 69(1), 56-66. Available from: [Link]
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Zembower, D. E., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. Available from: [Link]
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Navigating the Druggability Maze: A Comparative Guide to the ADME/Tox Profile of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1][2][3][4] This guide provides an in-depth, comparative analysis of the ADME/Tox properties of this important class of molecules, offering experimental insights and data to inform rational drug design and lead optimization.
The inherent versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, these same modifications can profoundly impact a compound's ADME/Tox characteristics. Understanding these structure-ADME/Tox relationships is paramount for mitigating late-stage attrition and developing safer, more effective therapeutics. This guide will dissect the key ADME/Tox parameters, present comparative data for different pyrazolo[1,5-a]pyrimidine-based inhibitors, and provide detailed experimental protocols for essential in vitro assays.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword of Potency and Physicochemical Properties
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidines offers a rigid and planar framework that can effectively interact with the ATP-binding pocket of many kinases. This structural feature is a key contributor to the high potency observed in many inhibitors based on this scaffold. However, the planarity and aromaticity can also contribute to poor solubility and high melting points, posing challenges for oral absorption and formulation.
The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine core is a critical aspect of drug design. Modifications at various positions can modulate not only the inhibitor's potency and selectivity but also its physicochemical properties, which in turn govern its ADME/Tox profile. For instance, the introduction of polar groups can enhance solubility, while the addition of metabolically labile sites can influence clearance rates.
A Comparative Look at Key ADME/Tox Parameters
To provide a practical perspective, this section will compare the ADME/Tox profiles of representative pyrazolo[1,5-a]pyrimidine-based inhibitors from the literature. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. However, by examining data from multiple sources, we can discern general trends and structure-activity relationships.
Table 1: Comparative Pharmacokinetic Parameters of Selected Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
| Compound Class | Target Kinase | Species | Oral Bioavailability (%) | Half-life (t½) | Key Observations | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK | Mouse | Good | 178 min | Demonstrates oral availability, a key hurdle for this scaffold. | |
| Pyrazolo[1,5-a]pyrimidine | TTK | Mouse | Data not available | Not specified | High oral exposure and low clearance observed in rats and dogs. | |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Not specified | Not specified | Not specified | Optimization led to compounds with no significant hERG inhibition. | |
| Pyrazolo[1,5-a]pyrimidine | KDR | Rat | Improved with modifications | Improved with modifications | Introduction of solubilizing groups enhanced cellular activity and pharmacokinetics. |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information, please consult the original publications.
Deconstructing the ADME/Tox Profile: A Parameter-by-Parameter Analysis
A thorough understanding of each ADME/Tox parameter is crucial for effective drug development. The following sections delve into the key considerations for pyrazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and protocols.
Absorption: Overcoming Solubility and Permeability Hurdles
For orally administered drugs, absorption is the first critical step. The often-planar and crystalline nature of pyrazolo[1,5-a]pyrimidines can lead to poor aqueous solubility, which can limit their absorption from the gastrointestinal tract.
Experimental Workflow: In Vitro Solubility Assessment
A tiered approach is often employed to assess solubility, starting with a simple kinetic solubility assay and progressing to more complex thermodynamic solubility measurements.
Caption: A typical workflow for solubility assessment in drug discovery.
Causality Behind Experimental Choices: Kinetic solubility provides a rapid assessment for a large number of compounds in early-stage discovery, allowing for the quick identification of potential liabilities. Thermodynamic solubility, while more resource-intensive, provides a more accurate measure of a compound's intrinsic solubility, which is critical for lead optimization and formulation development.
Distribution: The Impact of Plasma Protein Binding
Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins, primarily albumin. High plasma protein binding can limit the free concentration of the drug available to interact with its target, potentially reducing its efficacy.
Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)
-
Preparation: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached.
-
Quantification: The concentration of the test compound in both chambers is measured using LC-MS/MS.
-
Calculation: The percentage of bound and unbound drug is calculated.
Self-Validating System: The use of a semi-permeable membrane with a specific molecular weight cutoff ensures that only the unbound drug can cross into the buffer chamber, providing a direct measure of the free fraction.
Metabolism: The Role of Cytochrome P450 Enzymes
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a crucial role. Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is critical for predicting its half-life and potential for drug-drug interactions.
Comparative Data: Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Derivatives
Studies have shown that the metabolic stability of pyrazolo[1,5-a]pyrimidines can be significantly influenced by the nature and position of substituents. For example, the introduction of a 6-azaindole ring has been shown to increase metabolic stability in both human and murine microsomes.
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Compound Scaffold | Substitution Pattern | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Key Observations |
| Pyrazolo[1,5-a]pyrimidine | 5-indole | Moderate | Moderate | Serves as a baseline for comparison. |
| Pyrazolo[1,5-a]pyrimidine | 5-(6-azaindole) | High | Low | The nitrogen in the indole ring improves metabolic stability. |
HLM: Human Liver Microsomes. Data is illustrative and based on general findings in the literature.
Experimental Workflow: In Vitro CYP Inhibition Assay
Caption: A simplified workflow for assessing CYP450 inhibition potential.
Toxicity: Assessing Off-Target Effects and Cytotoxicity
Toxicity is a major cause of drug attrition. For kinase inhibitors, off-target effects are a significant concern due to the high degree of homology within the kinome. Additionally, general cytotoxicity can limit the therapeutic window of a compound.
Key Toxicity Endpoints to Consider:
-
hERG Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target, as its inhibition can lead to life-threatening cardiac arrhythmias.
-
Cytotoxicity: Assessing the general toxicity of a compound against various cell lines is essential to determine its therapeutic index.
-
Cardiotoxicity: Kinase inhibitors as a class have been associated with cardiovascular toxicities. In vitro models using cardiomyocytes can provide early insights into potential liabilities.
-
Genotoxicity: Evaluating a compound's potential to damage DNA is a critical regulatory requirement.
Case Study: Mitigating hERG Inhibition in Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors
Early Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent hERG inhibition, a significant safety concern. Structure-activity relationship studies revealed that a terminal basic moiety was responsible for this off-target activity. By removing this basic group, researchers were able to develop potent Pim-1 inhibitors with no significant hERG inhibition at concentrations up to 30 µM.
The Path Forward: Rational Design for Improved ADME/Tox Profiles
The development of pyrazolo[1,5-a]pyrimidine-based inhibitors with favorable ADME/Tox profiles requires a multi-faceted approach that integrates computational modeling, in vitro screening, and in vivo studies. By understanding the key structure-ADME/Tox relationships and employing a robust experimental workflow, researchers can navigate the complexities of drug discovery and increase the likelihood of success.
Future efforts in this area will likely focus on the development of more predictive in silico models for ADME/Tox properties and the use of more physiologically relevant in vitro systems, such as 3D cell cultures and organ-on-a-chip technologies. These advancements will further empower medicinal chemists to design and synthesize the next generation of safe and effective pyrazolo[1,5-a]pyrimidine-based therapeutics.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of novel pyrazolo[1,5-a]pyrimidine derivatives. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and logically sound evaluation process.
The Strategic Imperative of Metabolic Stability Assessment
In the landscape of drug discovery, identifying a potent compound is only the beginning. A molecule's journey to becoming a viable drug candidate is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism is a critical gatekeeper. A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] The metabolic stability of a new chemical entity (NCE) is therefore a primary determinant of its pharmacokinetic profile, influencing crucial parameters like bioavailability and in vivo half-life.[2]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases and other key enzymes in cancer and inflammatory diseases.[3][4][5] However, the metabolic fate of this scaffold can be significantly influenced by its substitution patterns. Early, reliable assessment of metabolic stability allows for the strategic prioritization of compounds and informs structure-activity relationship (SAR) studies to design molecules with optimized drug-like properties.[6] This guide focuses on establishing a rigorous in vitro system to rank-order novel pyrazolo[1,5-a]pyrimidine derivatives based on their metabolic liabilities.
Selecting the Appropriate In Vitro Test System: A Causal Analysis
The choice of an in vitro system is the foundation of any metabolic stability study. The goal is to select a system that provides the most relevant data for the questions being asked at a specific stage of drug discovery. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.[1][7][8]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" as they contain the full complement of both Phase I (e.g., cytochrome P450s or CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes.[9][10][11] They provide the most holistic view of hepatic metabolism. However, they are more expensive and have lower throughput, making them better suited for later-stage, in-depth characterization of lead candidates.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[12] It offers a broader enzymatic profile than microsomes but can be less standardized.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of the critical Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of approximately 60% of marketed drugs.[8][13]
Justification for Microsomes in Early Screening: For the initial screening and rank-ordering of a new chemical series like pyrazolo[1,5-a]pyrimidines, human liver microsomes (HLM) represent the most logical and efficient choice. The rationale is threefold:
-
Focus on Primary Clearance: Phase I oxidation is often the primary and rate-limiting step in the clearance of many drug candidates. Identifying and mitigating these liabilities early is paramount.[11]
-
High-Throughput and Cost-Effectiveness: Microsomal assays are robust, highly automatable, and more cost-effective than hepatocyte-based assays, allowing for the rapid screening of a larger number of derivatives.[13]
-
Standardization: Pooled HLM from multiple donors are commercially available, which minimizes the impact of inter-individual variability in enzyme expression and provides more consistent data.[13]
Promising compounds identified in the microsomal assay can then be advanced to hepatocyte assays for a more comprehensive evaluation of their complete metabolic profile, including Phase II conjugation pathways.
Experimental Workflow: Microsomal Stability Assay
This section details a self-validating protocol for determining metabolic stability. The inclusion of positive and negative controls is critical for validating the performance of each assay run.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Experimental Protocol
Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier, stored at -80°C)[14]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[15]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Test Pyrazolo[1,5-a]pyrimidine Derivatives (stock solutions in DMSO)
-
Control Compounds:
-
High-Clearance Control: Verapamil or Dextromethorphan[15]
-
Low-Clearance Control: Donepezil or Carbamazepine
-
-
Internal Standard (IS): A structurally similar but distinct compound for LC-MS/MS analysis.
-
Acetonitrile (ACN), HPLC-grade
-
96-well incubation and analysis plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in ice-cold potassium phosphate buffer.[13]
-
Prepare 1 µM working solutions of test compounds and controls by diluting stock solutions in the phosphate buffer. Ensure the final DMSO concentration in the incubation is ≤ 0.5%.[15]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the termination solution: ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Incubation:
-
To a 96-well plate, add the microsomal working solution and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "minus cofactor" control wells. The 0-minute time point sample should be quenched immediately after adding NADPH.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot of the reaction mixture.[13]
-
Immediately add it to a separate 96-well plate containing the ice-cold acetonitrile/IS termination solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[15]
-
-
Sample Processing:
-
Once all time points are collected, seal the termination plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][16] The method must be optimized for the specific mass transitions of each pyrazolo[1,5-a]pyrimidine derivative and the internal standard.
-
The peak area ratio of the analyte to the internal standard is used to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Analysis: From Raw Data to Actionable Insights
The objective of data analysis is to convert the concentration-time data into two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[6]
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the "% Remaining" versus the incubation time.
-
The data points should form a linear decay curve. The slope of this line, determined by linear regression, is the elimination rate constant (-k). The unit is min⁻¹.[15]
-
-
Calculate In Vitro Half-Life (t½):
-
The half-life is the time required for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k[17]
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
Comparative Analysis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
The calculated t½ and CLint values allow for the direct comparison and rank-ordering of novel compounds against each other and against known standards.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Controls | ||||
| Verapamil | (High-Clearance) | 8.5 | 163.1 | Low |
| Donepezil | (Low-Clearance) | > 60 | < 11.6 | High |
| Derivatives | ||||
| PYP-001 | R = -CH₃ | 12.3 | 112.7 | Low to Moderate |
| PYP-002 | R = -CF₃ | 45.1 | 30.7 | Moderate to High |
| PYP-003 | R = -Cl | > 60 | < 11.6 | High |
| PYP-004 | R = -OCH₃ | 6.2 | 223.5 | Low |
Data are hypothetical and for illustrative purposes only. CLint classification is often laboratory-dependent, but generally: <12 is low/stable, 12-60 is moderate, and >60 is high/unstable.
Interpretation: From this hypothetical data, a clear structure-metabolism relationship begins to emerge.
-
PYP-004 , with an electron-donating methoxy group, shows very rapid metabolism (low t½, high CLint), suggesting this position is a metabolic "hotspot."
-
PYP-001 is also rapidly metabolized, though less so than PYP-004.
-
Replacing the methyl group with an electron-withdrawing trifluoromethyl group (PYP-002 ) or a chloro group (PYP-003 ) significantly improves metabolic stability. This is a common strategy in medicinal chemistry, as these groups can block sites of oxidative metabolism.[5]
-
PYP-003 demonstrates the highest stability, comparable to the low-clearance control, making it a high-priority candidate for further investigation.
Potential Metabolic Pathways & Structural Considerations
Understanding the common metabolic pathways for the heterocyclic core is crucial for interpreting data and designing the next generation of compounds. For pyrazole-containing structures, several metabolic transformations are known to occur.[18]
-
Oxidation: The pyrazole ring itself can be susceptible to oxidation, particularly by enzymes like CYP2E1.[18][19] Aromatic hydroxylation on other parts of the scaffold is also a very common pathway.
-
N-dealkylation: If alkyl groups are present on the nitrogen atoms, their removal is a common metabolic route.[18]
-
Phase II Conjugation: While not measured in the microsomal assay, subsequent glucuronidation at nitrogen or hydroxyl groups is a potential clearance pathway that would be captured in a hepatocyte assay.[18]
Mandatory Visualization: Potential Metabolic Pathway
Caption: Generalized metabolic pathways for a drug candidate.
Conclusion and Path Forward
This guide has outlined a robust, efficient, and scientifically-grounded strategy for evaluating the metabolic stability of novel pyrazolo[1,5-a]pyrimidine derivatives. By employing a human liver microsomal assay, researchers can effectively rank-order compounds, identify metabolic liabilities, and establish clear structure-metabolism relationships.
Based on our comparative analysis, derivative PYP-003 emerges as the most promising candidate due to its high metabolic stability. The next logical steps for this compound would be:
-
Metabolite Identification: Incubate PYP-003 with microsomes or hepatocytes for a longer duration and use high-resolution mass spectrometry to identify the structures of any metabolites formed. This confirms the sites of metabolism (or lack thereof).
-
Hepatocyte Stability Assay: Confirm the stability of PYP-003 in a more complete biological system to assess the contribution of Phase II metabolism.[10]
-
Cross-Species Comparison: Evaluate stability in microsomes from preclinical species (e.g., rat, mouse, dog) to select the most appropriate species for in vivo pharmacokinetic studies.[6]
By systematically applying this integrated approach, drug discovery teams can de-risk their projects early and efficiently allocate resources toward developing pyrazolo[1,5-a]pyrimidine derivatives with a higher probability of clinical success.
References
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (2024). Journal of Applied Bioanalysis. [Link]
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Jenkins, K. M., Angeles, R., & El-Kattan, A. F. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
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Di, L., & Obach, R. S. (2015). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. ScienceDirect. [Link]
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Metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. [Link]
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A Researcher's Guide to Navigating the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Its ATP-mimetic nature allows for effective competition in the kinase active site, leading to the development of therapies targeting a range of kinases implicated in cancer and other diseases.[1] However, the success of any kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the broader human kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a comparative analysis of the cross-reactivity of several pyrazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery and development programs.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity for a single kinase is a formidable challenge.[1] Non-selective inhibitors can disrupt unintended signaling pathways, leading to adverse effects. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile against a panel of kinases is paramount during drug development.[3] This process, often referred to as kinome scanning or selectivity profiling, provides a comprehensive view of a compound's inhibitory activities and potential liabilities.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors
To illustrate the diverse selectivity profiles of pyrazolo[1,5-a]pyrimidine inhibitors, we have compiled inhibitory activity data for several compounds against various kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the nuanced structure-activity relationships that govern selectivity.
Dual CDK2/TRKA Inhibitors
Recent studies have explored the development of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both of which are compelling targets in oncology.[4] The following table summarizes the in vitro inhibitory activity of two such compounds, 6s and 6t .[4]
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 6s | CDK2 | 0.23 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 | |
| 6t | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 |
Table 1: In vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds 6s and 6t against CDK2 and TRKA. Data sourced from[4].
These results demonstrate the potent dual inhibitory activity of compounds 6s and 6t , with 6t showing comparable potency to the reference CDK2 inhibitor, Ribociclib.[4] This highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold in designing multi-targeted kinase inhibitors.
Selective TRK Family Inhibitors
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are key regulators of neuronal development and function and have been implicated in various cancers.[5][6] The pyrazolo[1,5-a]pyrimidine core is a feature of several approved TRK inhibitors, including Larotrectinib and Entrectinib.[7] The following table presents the IC50 values for a series of novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| 32 | 1.9 | 3.1 | 2.3 |
| 33 | 3.2 | 5.5 | 3.3 |
| 34 | 1.8 | 4.1 | 2.3 |
| 35 | 2.5 | 3.1 | 2.6 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Ref.) | 1.2 | 2.1 | 2.1 |
Table 2: In vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against the TRK kinase family. Data sourced from[7].
The data indicates that these compounds exhibit potent, low nanomolar inhibition of all three TRK family members, with compound 36 demonstrating activity comparable to the approved drug Larotrectinib.[7]
Experimental Protocols for Kinase Selectivity Profiling
To ensure the scientific integrity of cross-reactivity studies, robust and validated assay methodologies are essential. Here, we provide a detailed, step-by-step protocol for a widely used luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
ADP-Glo™ Kinase Assay Protocol
This protocol is a homogeneous, high-throughput method suitable for screening large compound libraries against a panel of kinases.[8][9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Pyrazolo[1,5-a]pyrimidine inhibitor (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (containing Kinase Detection Buffer and Kinase Detection Substrate)
-
Ultra Pure ATP
-
ADP
-
-
Multi-well assay plates (e.g., 384-well white plates)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer. A recommended buffer composition is 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, and 2 mM TCEP.[10]
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in 1X kinase buffer with a final DMSO concentration that does not exceed 1%.
-
Prepare a solution of the kinase and its specific substrate in 1X kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Prepare an ATP solution at the desired concentration (typically at the Km for the kinase) in 1X kinase buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9]
-
-
Kinase Reaction:
-
In a multi-well plate, add 5 µL of the diluted inhibitor solution or vehicle control (DMSO in kinase buffer).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.[9]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, we have created diagrams using the Graphviz DOT language.
TRK Signaling Pathway
The TRK signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[5][6][11] Dysregulation of this pathway is implicated in neurodegenerative diseases and cancer.
Caption: TRK receptor signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of potent and selective kinase inhibitors. As this guide has demonstrated, subtle structural modifications can significantly alter the cross-reactivity profile of these compounds, enabling the development of both highly selective and rationally designed multi-targeted agents. A thorough and early assessment of a compound's selectivity against a broad kinase panel is not merely a regulatory requirement but a critical step in understanding its therapeutic potential and mitigating the risk of off-target toxicities. By employing robust and validated assay methodologies, such as the ADP-Glo™ kinase assay, researchers can generate the high-quality data needed to guide their drug discovery efforts and ultimately deliver safer and more effective kinase-targeted therapies.
References
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TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual Review of Biochemistry. [Link]
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TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. ResearchGate. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
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Ribbon diagram of CDK2-cyclin A structure and location of the interface... ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. PubMed. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Cyclin-dependent kinase 2. Wikipedia. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. [Link]
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Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. PubMed. [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419). ChEMBL. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring that our partners in research and development can conduct their work with the highest standards of safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, a heterocyclic compound integral to various research applications, particularly in medicinal chemistry.[1] Given that pyrazolo[1,5-a]pyrimidine derivatives are known for their biological activity, including potential as anticancer agents and protein kinase inhibitors, it is imperative to handle and dispose of this compound with meticulous care to mitigate potential health and environmental risks.[2][3]
PART 1: Hazard Assessment and Core Principles
While a specific, comprehensive toxicological profile for this compound is not widely published, its chemical structure as a halogenated organic compound necessitates that it be handled as hazardous waste.[4][5] Safety Data Sheets (SDS) for analogous brominated pyrimidine and pyrazolopyrimidine structures consistently indicate risks of skin, eye, and respiratory irritation, as well as potential toxicity if ingested or inhaled.[6][7][8] Therefore, the disposal procedures outlined here are built on a foundation of caution and adherence to established best practices for halogenated chemical waste.
Assumed Hazard Profile for this compound
| Hazard Category | Assumed Risk | Rationale & Causality |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[6][8] | Brominated heterocyclic compounds can interfere with biological processes. The pyrazolopyrimidine core is known to be biologically active.[1][2] |
| Organ Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[6][7][8] | Fine chemical powders can be abrasive and irritating to mucous membranes. Halogenated organics often exhibit irritant properties. |
| Environmental Hazard | Potentially persistent and harmful to aquatic life. | Halogenated compounds can be resistant to natural degradation, leading to persistence in the environment. Environmental release should be avoided.[6] |
The cornerstone of safe disposal is a preventative approach centered on three principles: segregation, containment, and clear identification. Failure to adhere to these principles can result in dangerous chemical reactions, non-compliant disposal, increased costs, and significant safety risks.[9][10]
PART 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, from personal protection to final hand-off to environmental services.
Personal Protective Equipment (PPE)
Before any handling of this compound for disposal, the following PPE is mandatory. This is to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Chemically resistant nitrile gloves are required. For handling pure solid waste, double-gloving provides an additional layer of protection.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential.[6][11] If there is a significant risk of splashing, a full face shield should be worn over goggles.[8]
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect against skin contact.[12]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[8][11]
Waste Segregation and Collection Workflow
Proper segregation is the most critical step in laboratory waste management.[10] Mixing halogenated waste with non-halogenated waste results in the entire volume being classified and treated as the more hazardous and costly halogenated category.[4][13] The following workflow must be followed.
Diagram 1. Decision workflow for the segregation of this compound waste.
Operational Steps:
-
Identify Waste Type: At the point of generation, determine if the waste is solid, liquid, or a contaminated sharp.
-
Solid Waste Disposal:
-
Place pure, unreacted, or waste this compound directly into a container labeled "HALOGENATED SOLID WASTE".[14]
-
Include all disposables that are grossly contaminated, such as weighing boats, pipette tips, and gloves.
-
When sweeping up solid material, do so carefully to avoid creating dust.[6][8] All collected material and cleaning pads must be placed in the solid waste container.[12]
-
-
Liquid Waste Disposal:
-
Collect all solutions containing the compound (e.g., from chromatography, reaction workups) in a dedicated, compatible container labeled "HALOGENATED LIQUID WASTE".[13][15]
-
Causality: This prevents dangerous reactions and ensures the waste is sent to the correct incineration stream, which often requires specific scrubbers for halogenated compounds.[5]
-
Keep a log of the approximate composition of the liquid waste container. Do not overfill containers; leave at least 10% headspace for vapor expansion.[10]
-
-
Container Management:
-
All waste containers must be kept tightly closed except when actively adding waste.[16][17] This is a regulatory requirement and minimizes the release of volatile organic compounds (VOCs).
-
Ensure all containers are clearly labeled with the words "Hazardous Waste," the primary constituents, and the relevant hazard pictograms.[9][13]
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from heat sources and incompatible materials.[14][17]
-
PART 3: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
Diagram 2. Step-by-step response plan for a solid spill.
Spill Cleanup Protocol:
-
Immediate Response: Alert all personnel in the immediate vicinity. If the spill is large or has created a significant amount of dust, evacuate the area.
-
Secure the Area: Prevent entry to the spill area.
-
Assess and Prepare: For small, manageable spills, trained personnel should proceed with cleanup. Don the full required PPE as listed in section 2.1.
-
Contain and Clean:
-
Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12]
-
Using a brush and dustpan, carefully sweep the material into a bag or container.[14]
-
Place the sealed bag and all cleaning tools (if disposable) into the "HALOGENATED SOLID WASTE" container.
-
-
Decontaminate: Wipe the spill surface with soap and water. All paper towels used for decontamination must also be disposed of as halogenated solid waste.
-
Large Spills: For spills that are too large to be safely managed by laboratory staff, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
PART 4: Final Disposal and Record Keeping
The final step is the transfer of waste to a licensed disposal facility.
-
Container Sealing and Labeling: Ensure the final waste container is securely sealed and the hazardous waste label is complete, including the accumulation start date and a full list of contents.[13]
-
Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal vendor to schedule a pickup.[14] You are responsible for the waste from "cradle to grave," meaning your legal responsibility does not end until the waste is properly destroyed.[4]
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory inventory requirements.
By implementing this structured, safety-first approach, your laboratory can ensure that its use of this compound is not only scientifically productive but also fully compliant and environmentally responsible.
References
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link] (Specific departmental guidelines may be updated; refer to the institution's main EHS page).
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Chemical Process SOP Example (5-Bromo-2-Deoxyuridine). University of Wyoming. Available at: [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Halogenated Solvents Safety Sheet. Washington State University Environmental Health & Safety. Available at: [Link]
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Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]
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EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). (Note: This is a general reference; specific codes can be found on the EPA's website, ).
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Safety Data Sheet for 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. Available at: [Link] (Note: Search for CAS number 52-51-7).
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Comprehensive Safety and Handling Guide for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine
This guide provides essential safety and logistical information for the handling, use, and disposal of 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively. The information herein is synthesized from established safety protocols for structurally similar compounds and general laboratory best practices.
Hazard Assessment and Core Principles
Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on data from similar chemical structures, the primary risks include:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][4]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][5]
Given these potential hazards, all work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]
Personal Protective Equipment (PPE): Your Last Line of Defense
Personal Protective Equipment (PPE) is a critical component of laboratory safety.[7][8] The selection of appropriate PPE is not merely a checklist but a risk-based assessment. The following PPE is mandatory when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, should be performed within a properly functioning chemical fume hood.[1][6] This primary engineering control is the most effective way to prevent inhalation of dust or vapors.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10] | To protect against splashes and dust, which can cause serious eye irritation.[1][2][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[9][11] | To prevent skin contact and potential irritation.[1][2][4] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, with long sleeves and tight-fitting cuffs.[7][10][11] | To protect the skin from accidental spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a liquid-resistant material.[7][10] | To protect the feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
3.1. Preparation and Weighing
-
Designated Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Surface Protection: Line the work surface with absorbent pads to contain any spills.[11]
-
Tare Container: Place a tared, sealed container on the balance within the fume hood.
-
Transfer: Carefully transfer the required amount of this compound to the container. Avoid creating dust.
-
Seal and Clean: Securely seal the container. Decontaminate the spatula and any other equipment used.
3.2. Dissolution and Use in Reactions
-
Solvent Addition: In the fume hood, add the solvent to the container with the compound.
-
Mixing: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound.
-
Transfer: Use a clean pipette or syringe to transfer the solution.
-
Reaction Setup: Ensure the reaction vessel is properly secured and that any potential pressure buildup is managed with appropriate venting.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][12] Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite).[5] Place the absorbed material in a sealed container for disposal.[5] For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
5.1. Waste Segregation
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic liquid waste.
-
Contaminated Materials: Used gloves, absorbent pads, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as solid chemical waste.[11]
5.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Collection: Arrange for the collection of the chemical waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain.[5][12]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research.
References
-
University of British Columbia. (2021, October). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
University of Washington. Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
University of Wyoming. Chemical Process SOP Example. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
